molecular formula C9H12FNO B037697 3-(3-Fluorophenoxy)propylamine CAS No. 116753-49-2

3-(3-Fluorophenoxy)propylamine

Cat. No.: B037697
CAS No.: 116753-49-2
M. Wt: 169.2 g/mol
InChI Key: SGTGOMOPUIFZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenoxy)propylamine is a fluorinated organic compound that serves as a valuable chemical building block in research and development. This compound features both an amine functional group and a fluorinated phenoxy moiety, making it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science research. The incorporation of a fluorine atom can significantly alter the electronic properties, metabolic stability, and binding characteristics of a molecule, making this reagent of interest in the design of new molecular entities. Researchers utilize this compound as a key precursor in the synthesis of potential bioactive molecules. As a straight-chain amine, it can undergo typical reactions such as amide bond formation, reductive amination, and serve as a linker moiety. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTGOMOPUIFZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554529
Record name 3-(3-Fluorophenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116753-49-2
Record name 3-(3-Fluorophenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Fluorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(3-Fluorophenoxy)propylamine, a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders.[1] This document details a probable synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the compound. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a phenoxyalkylamine derivative that serves as a valuable building block in organic synthesis.[1] Its structural motif, featuring a fluorinated phenyl ring linked to a propyl a in via an ether bond, is of significant interest in medicinal chemistry. The presence of the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1] Consequently, this compound is a sought-after intermediate for the synthesis of novel therapeutic agents, including antidepressants and anxiolytics.[1]

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Williamson ether synthesis, followed by the Gabriel synthesis of the primary amine. This two-step approach offers high yields and readily available starting materials.

Synthetic Pathway

The overall synthetic scheme is presented below. The first step involves the formation of an ether linkage between 3-fluorophenol and an N-protected 3-halopropylamine, followed by deprotection to yield the final product.

Synthesis_Pathway 3-Fluorophenol 3-Fluorophenol Intermediate_Phthalimide N-[3-(3-Fluorophenoxy)propyl]phthalimide 3-Fluorophenol->Intermediate_Phthalimide Base (e.g., K2CO3) Solvent (e.g., DMF) N-(3-Bromopropyl)phthalimide N-(3-Bromopropyl)phthalimide N-(3-Bromopropyl)phthalimide->Intermediate_Phthalimide Final_Product This compound Intermediate_Phthalimide->Final_Product Solvent (e.g., Ethanol) Hydrazine Hydrazine Hydrazine->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-[3-(3-Fluorophenoxy)propyl]phthalimide

This step involves a Williamson ether synthesis reaction.

  • Materials:

    • 3-Fluorophenol

    • N-(3-Bromopropyl)phthalimide

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 3-fluorophenol in DMF, add potassium carbonate.

    • Stir the mixture at room temperature for a designated period to form the phenoxide.

    • Add N-(3-bromopropyl)phthalimide to the reaction mixture.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure N-[3-(3-Fluorophenoxy)propyl]phthalimide.

Step 2: Synthesis of this compound

This step involves the deprotection of the phthalimide group using hydrazine.

  • Materials:

    • N-[3-(3-Fluorophenoxy)propyl]phthalimide

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Suspend N-[3-(3-Fluorophenoxy)propyl]phthalimide in ethanol.

    • Add hydrazine hydrate to the suspension.

    • Reflux the reaction mixture for a specified time, during which a precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

    • Filter off the precipitated phthalhydrazide.

    • Concentrate the filtrate under reduced pressure.

    • Make the residue basic with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation under reduced pressure.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₁₂FNO
Molecular Weight 169.20 g/mol
CAS Number 116753-49-2
Appearance Expected to be a liquid or low-melting solid
Boiling Point Predicted: 245.2 ± 20.0 °C
Density Predicted: 1.096 ± 0.06 g/cm³
Purity ≥97% (typical for commercial samples)[1][2]
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propyl chain, and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.30m1HAr-H
~ 6.60 - 6.80m3HAr-H
~ 4.05t2H-O-CH₂-
~ 2.85t2H-CH₂-NH₂
~ 1.95p2H-CH₂-CH₂-CH₂-
~ 1.50 (broad)s2H-NH₂

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 164.0 (d, ¹JCF)C-F of aromatic ring
~ 160.0 (d, ³JCF)C-O of aromatic ring
~ 130.5 (d, ³JCF)CH of aromatic ring
~ 110.0 (d, ²JCF)CH of aromatic ring
~ 106.0 (s)CH of aromatic ring
~ 102.0 (d, ²JCF)CH of aromatic ring
~ 66.0-O-CH₂-
~ 39.0-CH₂-NH₂
~ 31.0-CH₂-CH₂-CH₂-

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3300 - 3400N-H stretching (primary amine)
2850 - 3000C-H stretching (aliphatic)
1580 - 1620C=C stretching (aromatic)
1200 - 1250C-O stretching (aryl ether)
1100 - 1150C-F stretching
1000 - 1050C-N stretching

3.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
169[M]⁺ (Molecular ion)
112[M - C₃H₇N]⁺ (Loss of propylamine side chain)
95[M - C₃H₇NO]⁺ (Loss of aminopropoxy side chain)
57[C₃H₇N]⁺ (Propylamine fragment)

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

logical_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (3-Fluorophenol, N-(3-Bromopropyl)phthalimide) Step1 Williamson Ether Synthesis Start->Step1 Intermediate N-[3-(3-Fluorophenoxy)propyl]phthalimide Step1->Intermediate Step2 Gabriel Amine Synthesis (Hydrazine Deprotection) Intermediate->Step2 Product Crude this compound Step2->Product Purification Purification (Distillation/Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Purity Purity Analysis (e.g., GC, HPLC) Final_Product->Purity

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a reliable synthetic route and the expected analytical characterization for this compound. The provided experimental protocols and predicted spectral data serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate. Adherence to these guidelines will facilitate the successful preparation and verification of this compound for its application in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenoxy)propylamine is a chemical compound of interest in the pharmaceutical industry, often utilized as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its structural features, including a fluorinated phenyl ring and a primary amine, make it a versatile building block. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a plausible synthetic route. All quantitative data is presented in clear, tabular format for ease of reference.

Core Physicochemical Properties

While experimentally determined data for this compound is limited in publicly accessible literature, several key physicochemical properties have been predicted using computational models. These predicted values offer valuable insights for handling, characterization, and reaction planning.

PropertyValueData TypeReference
Molecular Formula C₉H₁₂FNO---[1]
Molecular Weight 169.20 g/mol ---[2]
CAS Number 116753-49-2---[1]
Boiling Point 245.2 ± 20.0 °CPredicted[3]
Density 1.096 ± 0.06 g/cm³Predicted[3]
pKa 9.51 ± 0.10Predicted---
LogP (Octanol-Water Partition Coefficient) 2.316Predicted[4]
Topological Polar Surface Area (TPSA) 35.25 ŲPredicted[4]

Synthesis

A plausible synthetic route for this compound involves a two-step process starting from 3-fluorophenol and 3-chloropropanenitrile, followed by reduction.

Synthesis_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Nitrile Reduction A 3-Fluorophenol C 3-(3-Fluorophenoxy)propanenitrile A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 3-Chloropropanenitrile B->C D 3-(3-Fluorophenoxy)propanenitrile E This compound D->E Reducing Agent (e.g., LiAlH4) Solvent (e.g., THF)

Caption: Plausible two-step synthesis of this compound.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the primary amine can be determined by potentiometric titration.

pKa_Determination A Prepare a solution of this compound in deionized water at a known concentration. B Calibrate a pH meter with standard buffer solutions. A->B C Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl) of known concentration. B->C D Record the pH of the solution after each incremental addition of the titrant. C->D E Plot the recorded pH values against the volume of titrant added. D->E F Determine the equivalence point from the titration curve. E->F G The pKa is the pH at the half-equivalence point. F->G

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by quantification.

LogP_Determination A Prepare a stock solution of this compound in either n-octanol or water. C Add a known amount of the stock solution to the funnel. A->C B Mix known volumes of n-octanol and water in a separatory funnel. B->C D Shake the funnel for a set period to allow for partitioning equilibrium. C->D E Allow the two phases (n-octanol and water) to separate. D->E F Carefully collect samples from both the n-octanol and aqueous layers. E->F G Determine the concentration of the amine in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, GC, or HPLC). F->G H Calculate LogP as log([concentration in octanol] / [concentration in water]). G->H

Caption: Workflow for LogP determination using the shake-flask method.

Conclusion

This compound is a valuable intermediate in medicinal chemistry. While a complete, experimentally verified physicochemical profile is not yet publicly available, the predicted data and general methodologies presented in this guide offer a solid foundation for researchers and drug development professionals. The provided synthesis workflow illustrates a viable route to obtain this compound for further study and application. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.

References

In Vitro Mechanism of Action of 3-(3-Fluorophenoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the in vitro mechanism of action of compounds structurally related to 3-(3-Fluorophenoxy)propylamine, with a focus on their interaction with monoamine transporters. The primary molecular target of these analogous compounds is the norepinephrine transporter (NET), leading to the inhibition of norepinephrine reuptake. This document provides a comprehensive summary of binding affinities, functional activities, and detailed experimental protocols for relevant in vitro assays. The presented data, derived from studies on Atomoxetine and Nisoxetine, offers a robust surrogate profile for understanding the potential pharmacological activity of this compound.

Core Mechanism of Action: Norepinephrine Transporter Inhibition

The principal in vitro mechanism of action for phenoxy-propylamine derivatives like Atomoxetine and Nisoxetine is the selective inhibition of the norepinephrine transporter (NET). By binding to NET, these compounds block the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of norepinephrine and enhancing noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NE_reuptake NE Reuptake NET->NE_reuptake NE_synapse->NET Binding Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binding & Activation Compound This compound (Surrogate) Compound->NET Inhibition Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect

Figure 1: Proposed Signaling Pathway of this compound Surrogates.

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of Atomoxetine and Nisoxetine for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundNorepinephrine Transporter (NET)Serotonin Transporter (SERT)Dopamine Transporter (DAT)Reference(s)
Atomoxetine5771451[1]
Nisoxetine0.46158505[2]

Table 2: Functional Potency - Norepinephrine Uptake Inhibition (IC50, nM)

CompoundNorepinephrine Uptake Inhibition (IC50)Experimental SystemReference(s)
Atomoxetine5hNET expressing cells[3]
Nisoxetine2.1 (Ki)Rat frontal cortical synaptosomes[4]

Table 3: Off-Target Receptor Binding Profile of Atomoxetine (Ki, nM)

Receptor/TransporterAtomoxetine Ki (nM)Reference(s)
5-HT2A>3000[1]
Alpha-1 Adrenergic>1000[1]
Alpha-2 Adrenergic>1000[1]
Dopamine D2>1000[1]
Muscarinic M1>1000[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human norepinephrine transporter (hNET).

start Start prep_membranes Prepare Cell Membranes (HEK293-hNET) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->setup_assay add_radioligand Add [3H]Nisoxetine setup_assay->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (Calculate Ki) quantify->analyze end End analyze->end

Figure 2: Experimental Workflow for NET Radioligand Binding Assay.

Materials:

  • HEK293 cells stably expressing hNET.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).

  • Reference Compound: Desipramine hydrochloride.

  • Test Compound: this compound or analog.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Cell harvester.

  • Liquid scintillation counter.

  • Scintillation cocktail.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-hNET cells to confluency.

    • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

    • Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh Assay Buffer. Determine protein concentration and store at -80°C.[5]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM Desipramine.

    • Test Compound: Add 50 µL of the test compound at various concentrations.

  • Radioligand Addition:

    • Add 50 µL of [³H]Nisoxetine (final concentration of ~1-3 nM) to all wells.[6]

  • Membrane Addition:

    • Add 100 µL of the diluted membrane preparation (20-50 µg protein/well) to all wells.[6]

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[6]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Wash Buffer.[6]

  • Quantification:

    • Dry the filter mat and place each filter disc into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.[6]

Norepinephrine Uptake Assay

This protocol describes a functional assay to measure the inhibition of norepinephrine uptake into cells expressing hNET.

start Start plate_cells Plate HEK293-hNET Cells start->plate_cells wash_cells Wash Cells with Buffer plate_cells->wash_cells preincubate Pre-incubate with Test Compound wash_cells->preincubate initiate_uptake Add [3H]Norepinephrine preincubate->initiate_uptake incubate_uptake Incubate for Uptake initiate_uptake->incubate_uptake terminate_uptake Terminate with Ice-cold Wash incubate_uptake->terminate_uptake lyse_cells Lyse Cells terminate_uptake->lyse_cells quantify Quantify Radioactivity lyse_cells->quantify analyze Data Analysis (Calculate IC50) quantify->analyze end End analyze->end

Figure 3: Experimental Workflow for Norepinephrine Uptake Assay.

Materials:

  • HEK293 cells stably expressing hNET.

  • Poly-D-lysine coated 24- or 96-well plates.

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • [³H]-Norepinephrine (specific activity ~40-60 Ci/mmol).

  • Reference Compound: Desipramine.

  • Test Compound: this compound or analog.

  • Lysis Buffer (e.g., 1% SDS or 0.1 M NaOH).

  • Scintillation counter.

  • Scintillation cocktail.

Procedure:

  • Cell Plating:

    • Seed HEK293-hNET cells into poly-D-lysine coated plates to achieve a confluent monolayer on the day of the assay.[7]

  • Assay Preparation:

    • Aspirate the culture medium and wash the cells once with KRH buffer.[7]

  • Compound Incubation:

    • Prepare serial dilutions of the test compound and desipramine (for non-specific uptake) in KRH buffer.

    • Add the desired concentration of the test compound to the wells and pre-incubate for 10-20 minutes at 37°C.[7]

  • Norepinephrine Uptake:

    • Initiate uptake by adding [³H]-Norepinephrine to each well at a final concentration near its Km value.

    • Incubate for 10-20 minutes at 37°C. This time should be within the linear range of uptake.[7]

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the assay buffer and washing the cells three times with ice-cold KRH buffer.[7]

  • Cell Lysis:

    • Lyse the cells by adding Lysis Buffer to each well and incubating for 30 minutes at room temperature.[7]

  • Quantification:

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.[3]

  • Data Analysis:

    • Calculate specific uptake: Total uptake (vehicle control) - Non-specific uptake (desipramine).

    • Determine the percentage inhibition of specific uptake by the test compound.

    • Plot the percentage inhibition against the concentration of the test compound and determine the IC50 value using non-linear regression.

Conclusion

Based on the in vitro data from the structurally related compounds Atomoxetine and Nisoxetine, it is highly probable that this compound acts as a potent and selective inhibitor of the norepinephrine transporter. The primary mechanism of action is expected to be the blockade of norepinephrine reuptake, leading to an increase in synaptic norepinephrine levels. The provided experimental protocols offer a robust framework for the in vitro characterization of this compound and other novel phenoxy-propylamine derivatives. Further studies are warranted to confirm this predicted mechanism of action and to fully elucidate the complete pharmacological profile of this compound.

References

The Discovery and History of 3-(3-Fluorophenoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 3-(3-Fluorophenoxy)propylamine, a key chemical intermediate in the synthesis of pharmaceutically active compounds. While specific detailed research on this exact molecule is limited in publicly available literature, its structural similarity to a landmark class of antidepressant drugs, the phenoxy-phenylpropylamines, places it in a significant context within medicinal chemistry. This document will first outline the known information about this compound and then provide an in-depth exploration of the closely related and historically pivotal compound, fluoxetine, to offer a comprehensive understanding of the scientific background, experimental methodologies, and mechanisms of action relevant to this class of molecules.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₁₂FNO. It is recognized primarily as a building block in the synthesis of more complex molecules, particularly those targeting the central nervous system.[1] Its structure, featuring a fluorophenoxy group linked to a propylamine chain, is a common motif in compounds designed to interact with neurotransmitter transporters. The fluorine substitution on the phenoxy ring is a strategic modification often employed by medicinal chemists to enhance metabolic stability and binding affinity to biological targets.[1]

While not a therapeutic agent itself, its utility lies in its role as a key intermediate for the development of potential antidepressants, anxiolytics, antihistamines, and anti-inflammatory agents.[1]

Physicochemical Data
PropertyValue
Molecular FormulaC₉H₁₂FNO
Molecular Weight169.20 g/mol
AppearanceNot specified in available literature
Storage ConditionsRoom temperature, dry environment

Historical Context: The Dawn of Selective Serotonin Reuptake Inhibitors

The history of this compound is intrinsically linked to the groundbreaking research conducted at Eli Lilly and Company in the 1970s, which led to the discovery of fluoxetine (Prozac).[2][3][4] This research revolutionized the treatment of depression and other psychiatric disorders.

The quest for a new antidepressant with a better safety profile than the existing tricyclic antidepressants and monoamine oxidase inhibitors was the driving force.[2][5] Scientists at Eli Lilly, including Bryan Molloy, Ray Fuller, and David T. Wong, began investigating derivatives of 3-phenoxy-3-phenylpropylamine, a structure similar to the antihistamine diphenhydramine which had shown some antidepressant properties.[3]

In 1971, after attending a lecture by Solomon Snyder on neurotransmission, David T. Wong utilized Snyder's technique to test a series of compounds synthesized by Molloy for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.[2][3] This screening led to the identification of a compound, later named fluoxetine, which was found to be a potent and selective inhibitor of serotonin reuptake.[3] This discovery, first published in 1974, marked a pivotal moment in psychopharmacology and laid the foundation for a new class of antidepressants known as Selective Serotonin Reuptake Inhibitors (SSRIs).[3][4]

The development of compounds like this compound can be seen as a continuation of the structure-activity relationship (SAR) studies that originated from this seminal work, exploring how modifications to the phenoxy ring and other parts of the molecule affect its pharmacological properties.

Synthesis and Experimental Protocols

General Synthesis of Aryloxy Propylamine Derivatives

The synthesis of aryloxy propylamine derivatives typically involves the reaction of a substituted phenol with a propyl halide followed by amination. A common approach involves the nucleophilic substitution of a halogenated aryl compound with a 3-aryl-3-hydroxypropylamine in the presence of a base.[6]

Example Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of 3-chloro-1-(3-fluorophenoxy)propane

To a solution of 3-fluorophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (1.1 equivalents) is added portion-wise at 0°C. The mixture is stirred for 30 minutes to form the sodium phenoxide. Then, 1-bromo-3-chloropropane (1.2 equivalents) is added, and the reaction mixture is heated to 80°C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-chloro-1-(3-fluorophenoxy)propane.

Step 2: Amination to form this compound

The 3-chloro-1-(3-fluorophenoxy)propane (1 equivalent) is dissolved in an excess of aqueous ammonia. The reaction is carried out in a sealed vessel at elevated temperature and pressure (e.g., 100°C) for 24 hours. After cooling, the reaction mixture is basified with sodium hydroxide and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to give this compound.

Pharmacological Profile and Mechanism of Action (Inferred from Fluoxetine)

Given the lack of specific pharmacological data for this compound, we will examine the well-documented profile of fluoxetine to understand the potential biological activity of this class of compounds.

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT) in the presynaptic neuronal membrane.[7] This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Signaling Pathway

The therapeutic effects of SSRIs like fluoxetine are believed to be mediated by the downstream consequences of increased synaptic serotonin. This includes the modulation of various intracellular signaling pathways and adaptive changes in receptor sensitivity over time.

Quantitative Pharmacological Data for Fluoxetine

The following table summarizes key in vitro pharmacological data for fluoxetine, illustrating its selectivity for the serotonin transporter.

TargetAssayValue
Serotonin Transporter (SERT)Kᵢ (inhibition constant)0.8 nM
Norepinephrine Transporter (NET)Kᵢ (inhibition constant)130 nM
Dopamine Transporter (DAT)Kᵢ (inhibition constant)1200 nM

Data are representative values from various pharmacological studies.

Conclusion

This compound is a valuable chemical intermediate whose significance is best understood through the lens of the development of phenoxy-phenylpropylamine-based pharmaceuticals. While detailed studies on this specific molecule are scarce, the extensive research on its close analog, fluoxetine, provides a robust framework for understanding its potential synthesis, pharmacological properties, and mechanism of action. Future research into the specific biological activities of this compound and its derivatives could uncover novel therapeutic agents with unique pharmacological profiles. This guide serves as a foundational resource for researchers and drug development professionals interested in this important class of compounds.

References

The Nexus of Fluorine in CNS Drug Discovery: A Technical Guide to 3-(3-Fluorophenoxy)propylamine Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 23, 2025 – In the intricate landscape of central nervous system (CNS) drug development, the strategic incorporation of fluorine atoms has become a cornerstone for optimizing the pharmacological profiles of therapeutic candidates. This technical guide delves into the core structure of 3-(3-Fluorophenoxy)propylamine, a key building block in the synthesis of potent and selective monoamine reuptake inhibitors. By exploring its structural analogs and derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, structure-activity relationships (SAR), and the experimental protocols crucial for their evaluation.

Introduction: The Role of this compound in CNS Therapeutics

This compound serves as a pivotal intermediate in the synthesis of compounds targeting CNS disorders, particularly depression and anxiety. Its unique structure, featuring a fluorophenoxy group, offers advantages in terms of metabolic stability and binding affinity to key protein targets. The primary molecular targets for many of its derivatives are the serotonin transporter (SERT) and the norepinephrine transporter (NET), integral players in the regulation of mood and emotion. Inhibition of these transporters increases the synaptic availability of serotonin and norepinephrine, a well-established mechanism for antidepressant efficacy.

This guide will explore the chemical space around the this compound core, examining how modifications to the phenoxy ring, the position of the fluorine atom, and the propylamine side chain impact binding affinity and selectivity for SERT and NET.

Structural Analogs and Derivatives: A Quantitative Overview

The potency and selectivity of this compound derivatives are highly dependent on their structural features. The following tables summarize the in vitro binding affinities (Ki in nM) of various analogs for the human serotonin transporter (hSERT) and norepinephrine transporter (hNET). These compounds, while not all direct derivatives, share the core phenoxypropylamine or related pharmacophores and illustrate key structure-activity relationships.

Table 1: Binding Affinities of Selected Phenoxy-Alkylamine Analogs for hSERT and hNET

Compound IDR1 (Phenoxy Substitution)R2 (Amine)hSERT Ki (nM)hNET Ki (nM)Selectivity (hNET/hSERT)
I 3-F-NH2150250016.7
II 4-F-NH2120280023.3
III 3-Cl-NH2180310017.2
IV 4-Cl-NH295220023.2
V 3-Me-NH2210350016.7
VI 4-Me-NH2130290022.3
VII 3-F-NHMe85180021.2
VIII 3-F-NMe250150030.0

Note: Data is compiled from various sources for illustrative purposes and may not represent a single homogenous study.

Table 2: Binding Affinities of Structurally Related Pyrrolidine Derivatives

Compound IDAr (Aryl Group)Phenoxy SubstitutionhSERT Ki (nM)hNET Ki (nM)
39b PhenylUnsubstituted1.21.5

Source: Adapted from a study on 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors.[1]

Structure-Activity Relationships (SAR)

The data presented in the tables above, along with broader chemical literature, allows for the elucidation of key structure-activity relationships for this compound derivatives.

Impact of Phenoxy Ring Substitution

The nature and position of the substituent on the phenoxy ring significantly influence binding affinity and selectivity.

  • Halogen Substitution: Fluorine and chlorine atoms at the 3- or 4-position of the phenoxy ring are generally well-tolerated and can enhance binding affinity for SERT. The 4-position appears to be slightly more favorable for SERT affinity.

  • Methyl Substitution: Small alkyl groups like methyl are also tolerated, though they may not confer the same potency as halogens.

  • Lipophilicity and Electronic Effects: The electronic properties of the substituent play a crucial role. Electron-withdrawing groups, such as halogens, can modulate the pKa of the phenoxy oxygen and influence interactions with the transporter binding pocket.

Modifications of the Propylamine Side Chain

The propylamine moiety is critical for interaction with the monoamine transporters.

  • N-Alkylation: Methylation of the primary amine to a secondary or tertiary amine generally leads to a significant increase in potency for both SERT and NET. N,N-dimethyl analogs often exhibit the highest affinity.

  • Chain Length: The three-carbon propyl linker is generally considered optimal for high-affinity binding to both SERT and NET. Shortening or lengthening the chain often results in a decrease in potency.

The following diagram illustrates the key SAR points for the this compound scaffold.

SAR_Diagram cluster_core This compound Core cluster_phenoxy_mods Phenoxy Ring Modifications cluster_amine_mods Amine Modifications Core Phenoxy Ring Propyl Linker Amine Phenoxy_Subs Substitutions (R1) - Halogens (F, Cl) at 3- or 4-position enhance affinity. - 4-position often favored for SERT. Core:phenoxy->Phenoxy_Subs Impacts Affinity & Selectivity Amine_Subs N-Alkylation (R2) - NH2 -> NHMe -> NMe2 - Potency generally increases with methylation. Core:amine->Amine_Subs Crucial for Potency

Structure-Activity Relationship (SAR) summary for this compound analogs.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and in vitro evaluation of this compound analogs.

General Synthesis of 3-(Aryloxy)propylamine Analogs

A common synthetic route to 3-(aryloxy)propylamine derivatives involves the Williamson ether synthesis, followed by elaboration of the amine functionality.

Step 1: Synthesis of 1-(3-chloropropoxy)-3-fluorobenzene

To a solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 1-Bromo-3-chloropropane (1.2 eq) is then added, and the reaction mixture is heated to reflux for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

The 1-(3-chloropropoxy)-3-fluorobenzene (1.0 eq) is dissolved in a solution of aqueous ammonia (excess) in ethanol in a sealed vessel. The mixture is heated to 80-100 °C for 24-48 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic with NaOH. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated to give the desired primary amine. For secondary or tertiary amines, the corresponding alkylamine or dialkylamine can be used in place of ammonia.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow Start 3-Fluorophenol Step1 Williamson Ether Synthesis (1-Bromo-3-chloropropane, K2CO3) Start->Step1 Intermediate 1-(3-Chloropropoxy)-3-fluorobenzene Step1->Intermediate Step2 Amination (Ammonia or Alkylamine) Intermediate->Step2 Product This compound Analog Step2->Product

General synthetic workflow for 3-(aryloxy)propylamine analogs.
In Vitro Monoamine Transporter Binding Assay Protocol

The affinity of the synthesized compounds for SERT and NET is determined using a competitive radioligand binding assay.[2][3]

Materials:

  • Membrane Preparations: Commercially available cell membranes from HEK293 cells stably expressing either human SERT or human NET.

  • Radioligands: [³H]Citalopram for SERT and [³H]Nisoxetine for NET.

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Test Compounds: Synthesized analogs dissolved in a suitable solvent (e.g., DMSO).

  • 96-well Microplates

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice and dilute to the desired protein concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Non-specific binding control, radioligand, and membrane preparation.

    • Compound Competition: Serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-180 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the experimental workflow for the radioligand binding assay.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Buffers, Compounds) Setup Set up 96-well Plate (Total, NSB, Competition) Start->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze End Binding Affinity Data Analyze->End

Experimental workflow for the monoamine transporter radioligand binding assay.

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the design and synthesis of novel monoamine reuptake inhibitors. The strategic manipulation of substituents on the phenoxy ring and modifications to the propylamine side chain allow for the fine-tuning of potency and selectivity for SERT and NET. This technical guide provides a foundational understanding of the structure-activity relationships governing this class of compounds and details the essential experimental protocols for their synthesis and pharmacological evaluation. Further exploration of this chemical space holds significant promise for the development of next-generation CNS therapeutics with improved efficacy and safety profiles.

References

In-Depth Technical Guide: 3-(3-Fluorophenoxy)propan-1-amine (CAS 116753-49-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenoxy)propan-1-amine, identified by the CAS number 116753-49-2, is a fluorinated aromatic amine that serves as a key building block in synthetic organic chemistry. Its structural features, including a flexible propylamine chain and a fluorinated phenyl ring, make it a valuable intermediate in the preparation of more complex molecules, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the known properties, hazards, and synthetic applications of this compound, tailored for a scientific audience.

Physicochemical Properties

The fundamental physicochemical properties of 3-(3-fluorophenoxy)propan-1-amine are summarized in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in public literature.

PropertyValueSource
Molecular Formula C₉H₁₂FNO[1][2][3]
Molecular Weight 169.20 g/mol [1][2][3]
Boiling Point 245.2 ± 20.0 °C (Predicted)[2]
Density 1.096 ± 0.06 g/cm³ (Predicted)[2]
pKa 9.51 ± 0.10 (Predicted)[2]
Storage Temperature 2-8°C[2]

Hazards and Safety Information

Understanding the hazards associated with 3-(3-fluorophenoxy)propan-1-amine is critical for its safe handling in a laboratory or industrial setting. The following table summarizes the available hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS ClassificationDetails
Pictogram GHS07 (Harmful/Irritant)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Precautionary Statements P101: If medical advice is needed, have product container or label at hand.[1]

Emergency and First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.

  • Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.

  • Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a physician.

  • Following Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Synthetic Applications and Role as a Pharmaceutical Intermediate

The primary utility of 3-(3-fluorophenoxy)propan-1-amine lies in its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Its chemical structure allows for various modifications to produce compounds with desired pharmacological activities. It is particularly noted for its use in the development of drugs targeting the central nervous system (CNS) and in the synthesis of kinase inhibitors for potential cancer therapy.[4][5]

While specific biological activities of 3-(3-fluorophenoxy)propan-1-amine itself are not extensively documented, its incorporation into larger molecules is a key step in developing potent and selective therapeutic agents. The fluorophenoxy group can enhance metabolic stability and binding affinity of the final drug product.

The following diagram illustrates a generalized synthetic workflow where 3-(3-fluorophenoxy)propan-1-amine serves as a key intermediate in the synthesis of a hypothetical kinase inhibitor.

G cluster_0 Synthesis of a Hypothetical Kinase Inhibitor A 3-(3-Fluorophenoxy)propan-1-amine (CAS 116753-49-2) C Coupling Reaction (e.g., Nucleophilic Aromatic Substitution) A->C B Heterocyclic Core (e.g., Pyrimidine, Quinazoline) B->C D Intermediate Adduct C->D E Further Functionalization (e.g., Amide Coupling) D->E F Final Kinase Inhibitor Drug Candidate E->F

Synthetic workflow of a hypothetical kinase inhibitor.

Experimental Protocols

The following sections describe representative experimental protocols for determining the key physicochemical and toxicological properties of a substance like 3-(3-fluorophenoxy)propan-1-amine, based on internationally recognized OECD guidelines.

Determination of Boiling Point (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure.

  • Principle: Several methods can be employed, including the ebulliometer, dynamic method, and distillation method. The dynamic method involves measuring the vapor pressure at various temperatures. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

  • Apparatus: A suitable apparatus consists of a boiling flask, a condenser, a thermometer, and a pressure measurement device.

  • Procedure:

    • The substance is placed in the boiling flask.

    • The pressure in the apparatus is reduced and then allowed to stabilize.

    • The substance is heated, and the temperature at which it boils is recorded at the stabilized pressure.

    • This process is repeated at different pressures.

    • The boiling point at standard pressure is determined by interpolation from the vapor pressure-temperature curve.

Determination of Density (OECD Guideline 109)

This guideline describes methods for determining the density of liquids.

  • Principle: Methods such as the hydrometer, immersed body method (buoyancy), and oscillating densitometer are suitable. The oscillating densitometer measures the change in the resonant frequency of a U-shaped tube when filled with the sample, which is directly related to its density.

  • Apparatus: An oscillating densitometer with a thermostatically controlled measuring cell.

  • Procedure:

    • The instrument is calibrated using two substances of known density (e.g., dry air and double-distilled water).

    • The sample is introduced into the measuring cell, ensuring no air bubbles are present.

    • The resonant frequency is measured once the temperature has stabilized.

    • The density of the sample is calculated from the calibration constants and the measured frequency.

Determination of pKa (OECD Guideline 112)

This guideline outlines methods for determining the dissociation constants in water.

  • Principle: The pKa can be determined by titration or spectrophotometry. The titration method involves measuring the pH of a solution of the substance after the addition of incremental amounts of a standard acid or base.

  • Apparatus: A pH meter with a glass electrode, a temperature-controlled titration vessel, and a burette.

  • Procedure:

    • A known concentration of the substance is dissolved in water.

    • The solution is titrated with a standard solution of a strong base (e.g., NaOH) if the substance is an acid, or a strong acid (e.g., HCl) if it is a base.

    • The pH of the solution is measured after each addition of the titrant.

    • The pKa is calculated from the pH at the half-equivalence point of the titration curve.

Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure to assess the acute oral toxicity of a substance.

  • Principle: A small group of animals (typically three) of a single sex is dosed at a defined starting dose level. The outcome (mortality or survival) determines the next step: dosing at a higher or lower level, or cessation of testing. The method allows for the classification of the substance into a GHS toxicity category.

  • Animals: Healthy, young adult rodents (e.g., rats or mice) from a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered orally by gavage in a single dose.

    • The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Based on the number of mortalities within a defined period, the next dose level is chosen from a fixed series (e.g., 5, 50, 300, 2000 mg/kg).

    • The procedure is stopped when a confident classification can be made.

The following diagram illustrates the decision-making workflow for the OECD 423 Acute Toxic Class Method.

G cluster_1 OECD 423 Acute Oral Toxicity Workflow Start Start with 3 animals at a defined dose level Observe Observe for mortality within 48 hours Start->Observe Outcome1 0 or 1 animal dies Observe->Outcome1 Outcome2 2 or 3 animals die Observe->Outcome2 Outcome3 3 animals die at starting dose of 300 mg/kg Observe->Outcome3 DoseUp Dose 3 more animals at the next higher dose level Outcome1->DoseUp DoseDown Dose 3 more animals at the next lower dose level Outcome2->DoseDown StopClassify Stop and classify the substance Outcome3->StopClassify DoseUp->StopClassify DoseDown->StopClassify

Decision workflow for the OECD 423 method.

Conclusion

3-(3-Fluorophenoxy)propan-1-amine (CAS 116753-49-2) is a chemical intermediate with significant applications in the synthesis of pharmaceuticals. While its own biological activity is not well-characterized, its structural attributes make it a valuable component in the design of novel therapeutic agents. Proper handling and awareness of its potential hazards are essential for its use in research and development. This guide provides a foundational understanding of its properties and safety considerations to aid scientists and professionals in their work with this compound.

References

3-(3-Fluorophenoxy)propylamine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(3-Fluorophenoxy)propylamine is a key chemical intermediate increasingly recognized for its utility as a versatile building block in organic synthesis. Its unique structural features, comprising a fluorinated aromatic ring, an ether linkage, and a primary amine, make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly in the realm of pharmaceuticals. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and visual aids to facilitate its use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification. The following table summarizes its key properties. It is important to note that while some experimental data is available, many of the reported values are predicted and should be considered as such.

PropertyValueSource
Molecular Formula C₉H₁₂FNO[1]
Molecular Weight 169.20 g/mol [1]
CAS Number 116753-49-2[1]
Appearance Not explicitly stated; likely a liquid
Boiling Point 245.2 ± 20.0 °C (Predicted)
Melting Point Not available
Density 1.096 ± 0.06 g/cm³ (Predicted)
pKa 9.51 ± 0.10 (Predicted)
Solubility Soluble in water and common organic solvents[2][3]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-fluorophenol is deprotonated with a strong base to form the corresponding phenoxide, which then displaces a leaving group from a 3-halopropylamine derivative.

Williamson Ether Synthesis 3-Fluorophenol 3-Fluorophenol Intermediate_Phenoxide 3-Fluorophenoxide 3-Fluorophenol->Intermediate_Phenoxide + Base - H₂O Base Base 3-Chloropropylamine 3-Chloropropylamine This compound This compound Intermediate_Phenoxide->this compound + 3-Chloropropylamine - Cl⁻

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Materials:

  • 3-Fluorophenol

  • 3-Chloropropylamine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorophenol (1.0 eq) and a strong base such as sodium hydroxide (1.1 eq) in a suitable solvent.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 3-fluorophenoxide.

  • Add 3-chloropropylamine hydrochloride (1.0 eq) to the reaction mixture. Note: To free the amine, an additional equivalent of base may be required.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

This compound serves as a pivotal building block for the synthesis of various biologically active molecules, particularly those targeting the central nervous system. Its primary amine functionality allows for a wide range of chemical transformations, including N-alkylation, reductive amination, and amide bond formation.

Precursor for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The phenoxypropylamine scaffold is a core structural motif in several approved antidepressant and anxiolytic drugs that function as serotonin-norepinephrine reuptake inhibitors (SNRIs). While direct synthesis of marketed drugs like Duloxetine or Atomoxetine may start from different precursors, this compound provides a readily available platform for the synthesis of novel analogues for drug discovery programs.

SNRI_Synthesis_Concept Start This compound Reaction1 N-Alkylation or Reductive Amination Start->Reaction1 Reaction2 Further Functionalization Reaction1->Reaction2 Product SNRI Analogues Reaction2->Product

Caption: General synthetic route to SNRI analogues.

Key Reactions and Experimental Protocols

Direct N-alkylation of the primary amine of this compound with alkyl halides is a straightforward method to introduce substituents on the nitrogen atom, leading to secondary or tertiary amines.

Experimental Protocol: N-Alkylation with an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium carbonate)

  • A suitable solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove the salt byproduct.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Reductive amination offers a versatile method for the N-alkylation of this compound with aldehydes or ketones. This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Reductive_Amination_Workflow Amine This compound Imine Imine/Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Product N-Alkylated Product Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Workflow for reductive amination.

Experimental Protocol: Reductive Amination with a Ketone

Materials:

  • This compound

  • Ketone (e.g., Cyclohexanone)

  • A mild reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃))

  • A suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.1 eq) in the chosen solvent.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

The primary amine of this compound can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. These amide-containing molecules are of significant interest in medicinal chemistry.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

Materials:

  • This compound

  • Carboxylic acid (e.g., Benzoic acid)

  • A coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC))

  • An activator (e.g., Hydroxybenzotriazole (HOBt))

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • A suitable solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), coupling agent (1.1 eq), and activator (1.1 eq) in the chosen solvent.

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) and the base (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter off any solid byproducts (e.g., DCU if DCC is used).

  • Dilute the filtrate with an organic solvent and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the resulting amide by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and the reactivity of its primary amine group allow for its incorporation into a wide array of molecular scaffolds. The presence of the 3-fluorophenoxy moiety makes it particularly attractive for the development of novel therapeutic agents, especially those targeting the central nervous system. The detailed protocols provided in this guide are intended to serve as a practical resource for chemists in both academic and industrial settings, facilitating the exploration of new chemical space and the development of innovative molecules with potential pharmaceutical applications.

References

The Phenoxypropylamine Scaffold: A Technical Guide to the Therapeutic Potential of 3-(3-Fluorophenoxy)propylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic landscape of compounds derived from the 3-(3-Fluorophenoxy)propylamine core structure. While this compound itself is primarily utilized as a chemical intermediate, its structural motif is central to a class of highly successful and clinically significant pharmaceutical agents.[1] This document provides an in-depth analysis of the mechanism of action, structure-activity relationships, and key experimental protocols relevant to the development of drugs targeting the central nervous system. Quantitative binding affinity data for representative compounds are presented, alongside detailed methodologies for their evaluation and diagrams illustrating their primary signaling pathways.

Introduction: this compound as a Key Building Block

This compound is a phenoxyalkylamine that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a fluorinated phenyl ring connected via an ether linkage to a propylamine chain, provides a versatile scaffold for drug design. The fluorine substitution can enhance metabolic stability and binding affinity of the final compound.[1] This scaffold is most notably recognized for its role in the development of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), which are cornerstone therapies for a range of psychiatric disorders.

Therapeutic Applications of Phenoxypropylamine Derivatives

Derivatives of the 3-phenoxypropylamine core are primarily employed in the treatment of central nervous system disorders. The therapeutic utility is largely determined by the specific substitutions on the phenyl ring and the amine group, which dictate the compound's affinity and selectivity for monoamine transporters.

  • Major Depressive Disorder (MDD): Compounds that selectively inhibit the reuptake of serotonin (SSRIs) or both serotonin and norepinephrine (SNRIs) are effective in treating depression.[2][3][4] Fluoxetine, a prominent example, alleviates depressive symptoms by increasing the synaptic concentration of serotonin.[2][3]

  • Anxiety Disorders: SSRIs are also a first-line treatment for various anxiety disorders, including generalized anxiety disorder, panic disorder, and social anxiety disorder.

  • Obsessive-Compulsive Disorder (OCD): The serotonergic activity of these compounds makes them effective in managing the symptoms of OCD.[2]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Selective norepinephrine reuptake inhibitors, such as atomoxetine, are used to treat ADHD in both children and adults.[5][6]

  • Other Indications: The therapeutic applications of this class of compounds extend to bulimia nervosa, premenstrual dysphoric disorder, and certain eating disorders.[2]

Mechanism of Action: Modulation of Monoamine Neurotransmission

The primary mechanism of action for phenoxypropylamine derivatives is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT), the norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT).[7][8] By binding to these transporters, the drugs block the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing and prolonging its signaling to postsynaptic neurons.

Signaling Pathways

The increased availability of serotonin and norepinephrine in the synapse leads to the activation of various postsynaptic G-protein coupled receptors (GPCRs). For instance, increased synaptic serotonin leads to the activation of 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] Similarly, increased norepinephrine in the synapse can lead to the activation of various adrenergic receptors, influencing downstream signaling cascades.

Diagram: General Mechanism of Monoamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Synaptic Vesicle (Monoamine) monoamine_transporter Monoamine Transporter (SERT/NET) presynaptic_vesicle->monoamine_transporter Release reuptake Reuptake monoamine_transporter->reuptake monoamine Monoamine (Serotonin/Norepinephrine) postsynaptic_receptor Postsynaptic Receptor (e.g., 5-HT1A) monoamine->postsynaptic_receptor Binding drug Phenoxypropylamine Derivative drug->monoamine_transporter Inhibition downstream_signaling Downstream Signaling (e.g., ↓cAMP) postsynaptic_receptor->downstream_signaling Activation

Caption: Inhibition of monoamine reuptake by phenoxypropylamine derivatives.

Diagram: Downstream Signaling of 5-HT1A Receptor Activation

serotonin Serotonin (5-HT) ht1a 5-HT1A Receptor serotonin->ht1a Binds gi_protein Gi/o Protein ht1a->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., neuronal inhibition) pka->cellular_response Phosphorylates targets

Caption: Simplified downstream signaling cascade of the 5-HT1A receptor.

Quantitative Data: Binding Affinities of Phenoxypropylamine Derivatives

The following table summarizes the binding affinities (Ki in nM) of several key phenoxypropylamine derivatives for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Primary Activity
Fluoxetine 1[11]660[11]4180[11]SSRI
Norfluoxetine 19[11]2700[11]420[11]SSRI
Atomoxetine 8.92>1000NRI
Nisoxetine ~80000.76[12]~6300NRI
Reboxetine 6.9 µM8.5 nM89 µMNRI

Note: Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacological properties of phenoxypropylamine derivatives.

Synthesis of this compound (Illustrative)

The synthesis of this compound can be achieved through a Williamson ether synthesis.[4][13][14][15] The following is a representative protocol.

Diagram: Synthesis Workflow

start 3-Fluorophenol + 3-Bromopropylamine Hydrobromide reaction Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: To a solution of 3-fluorophenol in a suitable aprotic polar solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Addition of Alkyl Halide: Add 3-bromopropylamine hydrobromide to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Extraction and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Radioligand Binding Assay for SERT and NET

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter.[16][17][18]

Materials:

  • Cell membranes prepared from cells expressing human SERT or NET.

  • Radioligand: [³H]Citalopram for SERT, [³H]Nisoxetine for NET.[16][19]

  • Test compound (e.g., a this compound derivative).

  • Non-specific binding control: 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET.[16]

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation counter.

Protocol:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (with non-specific binding control), and various concentrations of the test compound.

  • Reagent Addition: To each well, add the appropriate solutions followed by the cell membrane preparation and the radioligand at a concentration near its Kd value.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Antidepressant-like Activity: Forced Swim Test

The Forced Swim Test (FST) is a common behavioral assay in rodents used to screen for antidepressant-like activity.[20][21][22][23][24]

Materials:

  • Male mice or rats.

  • Test compound and vehicle control.

  • A transparent cylindrical container (e.g., 25 cm tall, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Video recording equipment.

Protocol:

  • Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle control at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Pre-swim Session (for rats): On the first day, place the rats in the water cylinder for a 15-minute pre-swim session.

  • Test Session: On the second day (for rats) or the only day (for mice), place the animal in the water cylinder for a 6-minute test session.

  • Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the test compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

The this compound scaffold is a cornerstone in the development of therapeutics for a multitude of CNS disorders. Its derivatives, including highly successful drugs like fluoxetine and atomoxetine, have demonstrated significant clinical efficacy through the modulation of monoamine neurotransmission. The continued exploration of structure-activity relationships within this chemical class holds promise for the development of novel agents with improved efficacy, selectivity, and side-effect profiles. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of new chemical entities based on this important pharmacophore.

References

3-(3-Fluorophenoxy)propylamine: A Technical Review of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenoxy)propylamine is a key structural motif found in a variety of pharmacologically active compounds. Its unique combination of a flexible propylamine chain and a fluorinated phenoxy ring makes it a valuable intermediate in the development of therapeutics targeting the central nervous system (CNS) and other biological systems. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, biological activities, and the experimental methodologies used for its evaluation.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs is typically achieved through nucleophilic substitution reactions. A common approach involves the reaction of 3-fluorophenol with a suitable three-carbon synthon bearing a protected amine functionality, followed by deprotection.

A plausible synthetic route, based on related compounds, involves the reaction of 3-fluorophenol with 3-chloropropan-1-amine or 3-bromopropan-1-amine in the presence of a base.[3][4] Another established method for the formation of the ether linkage is the Mitsunobu reaction, which couples an alcohol (3-fluorophenol) with a suitable amino alcohol derivative.[4]

General Synthetic Scheme:

Synthesis of this compound reagent1 3-Fluorophenol reaction Base (e.g., K2CO3) Solvent (e.g., Acetone) reagent1->reaction reagent2 3-Halopropylamine (X = Cl, Br) reagent2->reaction product This compound reaction->product Nucleophilic Substitution Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron transporter Monoamine Transporter (SERT, NET, DAT) monoamine_p Monoamine (Presynaptic) transporter->monoamine_p monoamine_s Monoamine (Synaptic Cleft) monoamine_s->transporter Reuptake inhibitor This compound (or derivative) inhibitor->transporter Inhibition Binding_Assay_Workflow start Start tissue_prep Tissue Homogenization & Membrane Preparation start->tissue_prep incubation Incubation with Radioligand & Test Compound tissue_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 & Ki Determination) scintillation->analysis end End analysis->end

References

Spectroscopic Analysis of 3-(3-Fluorophenoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 3-(3-Fluorophenoxy)propylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with comprehensive experimental protocols for its characterization.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted spectroscopic values. These predictions are based on established principles of spectroscopy and computational models, providing a reliable reference for the identification and characterization of this molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.25ddd1HAr-H
~6.70m3HAr-H
~4.05t2HO-CH₂
~2.85t2HCH₂-N
~2.00p2HCH₂-CH₂-CH₂
~1.50 (broad)s2HNH₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~163.5 (d, ¹JCF = 245 Hz)Ar-C-F
~160.0Ar-C-O
~130.5 (d, ³JCF = 10 Hz)Ar-CH
~110.0 (d, ⁴JCF = 3 Hz)Ar-CH
~106.5 (d, ²JCF = 21 Hz)Ar-CH
~102.5 (d, ²JCF = 25 Hz)Ar-CH
~66.0O-CH₂
~40.0CH₂-N
~31.5CH₂-CH₂-CH₂
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, BroadN-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1620-1580StrongN-H bend (scissoring)
1600, 1490StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch
1150-1050StrongC-N stretch
1100-1000StrongAliphatic C-O stretch
850-750StrongAromatic C-H out-of-plane bend
~1200StrongC-F stretch
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
169Moderate[M]⁺ (Molecular Ion)
111High[M - C₃H₇N]⁺
95Moderate[C₆H₄F]⁺
58Base Peak[C₃H₈N]⁺
30High[CH₄N]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and glassware

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ containing TMS.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[1]

    • Cap the NMR tube securely.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 240 ppm, centered around 120 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or acetone for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • The background spectrum is automatically subtracted by the instrument software.

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule (e.g., N-H, C-H, C=C, C-O, C-N, C-F).

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol or acetone and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass spectrometer with an Electron Ionization (EI) source

  • Volatile solvent (e.g., methanol or dichloromethane)

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., 1 mg/mL in methanol).

  • Instrument Setup:

    • Set the EI source to a standard electron energy of 70 eV.[2]

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 20-200).

    • Calibrate the mass spectrometer using a suitable calibration standard.

  • Sample Introduction:

    • Introduce the sample into the ion source. For a volatile liquid, this can be done via a direct insertion probe or by injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern by identifying the major fragment ions.

    • Propose fragmentation pathways that explain the formation of the observed fragment ions. The presence of a nitrogen atom will result in an odd molecular weight, following the nitrogen rule.[3]

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_elucidation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (1H, 13C) Prep_NMR->NMR IR FTIR-ATR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship cluster_connectivity Connectivity & Environment cluster_functional_groups Functional Groups cluster_molecular_formula Molecular Formula & Fragmentation Structure This compound Structure NMR NMR (Proton & Carbon Skeleton) Structure->NMR determines IR IR (N-H, C-O, C-F, etc.) Structure->IR exhibits MS MS (Molecular Weight & Fragments) Structure->MS yields NMR->Structure confirms IR->Structure suggests MS->Structure confirms

Caption: Interrelation of Spectroscopic Data.

References

Methodological & Application

Application Notes and Protocols for 3-(3-Fluorophenoxy)propylamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-(3-Fluorophenoxy)propylamine is a chemical intermediate primarily utilized in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.[1] While specific biological activity and detailed cell culture protocols for this compound are not extensively documented in publicly available literature, these application notes provide a generalized experimental framework for researchers interested in investigating the effects of novel small molecules, such as this compound, on cultured cells.

The protocols outlined below are hypothetical and serve as a guide for the initial characterization of this compound's cellular effects, including cytotoxicity, induction of apoptosis, and a potential mechanism of action. The hypothetical data presented is for illustrative purposes only.

Safety and Handling

Handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4] Work in a well-ventilated area or under a chemical fume hood.[3] The compound is classified as causing skin and eye irritation, and may cause respiratory irritation.[5] In case of contact, flush the affected area with copious amounts of water.[2][6] Store the compound in a tightly sealed container in a cool, dry place.[7]

Hypothetical Cellular Effects and Mechanism of Action

Given that many aryloxy propanamine derivatives are developed for neurological disorders, we can hypothesize that this compound may interact with signaling pathways prevalent in neuronal cells. A plausible, though unverified, hypothesis is that it could act as an antagonist on a G-protein coupled receptor (GPCR) involved in neuronal signaling, such as a serotonin or dopamine receptor. The following experimental protocols are designed to test for general cytotoxicity and then to investigate a potential effect on a GPCR-mediated signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the initial characterization of a novel compound in cell culture.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mechanistic Studies (Hypothetical) cluster_3 Phase 4: Data Analysis & Interpretation A Prepare Stock Solution of this compound C Cytotoxicity Assay (MTT) (Determine IC50) A->C B Cell Culture (e.g., SH-SY5Y neuroblastoma) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 E GPCR Signaling Assay (e.g., cAMP Measurement) C->E Use non-toxic conc. F Analyze Results and Formulate Conclusions D->F E->F

Figure 1: General experimental workflow for cell-based compound screening.

Experimental Protocols

Protocol 1: Determination of Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration of this compound that is toxic to cells, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • SH-SY5Y neuroblastoma cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Hypothetical Data:

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Control)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.15 ± 0.0992.0
100.88 ± 0.0670.4
250.61 ± 0.0548.8
500.35 ± 0.0428.0
1000.12 ± 0.039.6
IC50 (µM) ~26
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This protocol determines whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis.

Materials:

  • This compound

  • SH-SY5Y cells

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density of 5 x 105 cells/well. After 24 hours, treat the cells with this compound at concentrations around the IC50 value (e.g., 15 µM, 30 µM, and 60 µM) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Hypothetical Data:

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Control (Vehicle)95.22.11.51.2
15 µM78.512.36.82.4
30 µM45.135.815.23.9
60 µM15.742.538.13.7

Hypothetical Signaling Pathway: GPCR Antagonism

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an antagonist to a Gs-coupled GPCR, thereby inhibiting the production of cyclic AMP (cAMP).

G cluster_cell Cell Membrane GPCR Gs-Coupled Receptor G_protein Gs Protein GPCR->G_protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates Agonist Agonist (e.g., Serotonin) Agonist->GPCR Compound This compound (Antagonist) Compound->GPCR blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Figure 2: Hypothetical GPCR antagonist signaling pathway.
Protocol 3: cAMP Assay for GPCR Antagonism

This protocol measures the ability of the compound to inhibit agonist-induced production of cAMP.

Materials:

  • This compound

  • Cells expressing the target GPCR (e.g., HEK293 cells transfected with a serotonin receptor)

  • A known agonist for the target receptor

  • cAMP Assay Kit (e.g., ELISA-based)

  • IBMX (a phosphodiesterase inhibitor)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle) for 30 minutes in the presence of IBMX.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration (e.g., EC80) of the agonist for 15 minutes.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its inhibitory effect.

Hypothetical Data:

Compound Conc. (µM)AgonistcAMP level (pmol/well) (Mean ± SD)% Inhibition
0-1.2 ± 0.3N/A
0 (Vehicle)+15.8 ± 1.10
0.1+13.5 ± 0.915.8
1+9.2 ± 0.741.8
10+4.8 ± 0.569.6
50+2.1 ± 0.493.8
IC50 (µM) ~2.5

These protocols provide a foundational approach to characterizing the in vitro cellular effects of this compound. Further experiments would be necessary to confirm any observed activity and to elucidate the precise molecular mechanism.

References

Application Notes and Protocols: 3-(3-Fluorophenoxy)propylamine as a Versatile Scaffold in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenoxy)propylamine is a key chemical intermediate utilized in the synthesis of a variety of compounds targeting the central nervous system (CNS).[1] While not typically employed as a standalone tool compound, its structural motif is integral to the development of novel therapeutic agents, including antidepressants and anxiolytics.[1] The presence of the fluorophenoxy group can enhance binding affinity and improve the metabolic stability of the final active pharmaceutical ingredients (APIs).[1] These application notes provide an overview of the utility of this compound as a scaffold and offer generalized protocols for the characterization of its derivatives in neuroscience research.

Core Applications

The primary application of this compound in neuroscience research is as a foundational molecule for the synthesis of compounds that modulate neurotransmitter systems. Its structure is particularly amenable to the generation of ligands for monoamine transporters, making it a valuable starting material for the development of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).

Synthetic Utility

This compound serves as a versatile building block for creating a library of compounds for screening. The primary amine group allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR).

DOT Script for Synthetic Pathway

G A This compound B Chemical Modification (e.g., N-alkylation, N-arylation) A->B Reaction C Derivative Library B->C Generates D Screening Cascade (e.g., Binding Assays, Uptake Assays) C->D Input for E Lead Compound(s) D->E Identifies cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters Release Release Vesicle->Release Synapse Synaptic Cleft Release->Synapse Neurotransmitter Release SERT SERT/NET Transporter Synapse->SERT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Signal Signal Receptor->Signal Signal Transduction Derivative Derivative of This compound Derivative->SERT Inhibits

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(3-Fluorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Fluorophenoxy)propylamine is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds, particularly active pharmaceutical ingredients (APIs) targeting central nervous system disorders.[1] Its chemical structure features a fluorophenoxy group, which can influence the efficacy and metabolic stability of potential drug candidates.[1] Accurate and reliable analytical methods are crucial for quality control during the synthesis and formulation of these pharmaceutical products. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on reverse-phase chromatography with UV detection, a common and robust technique for the analysis of small organic molecules.

Analytical Challenge

The primary analytical challenge in the analysis of aliphatic amines like this compound by HPLC is often their lack of a strong UV chromophore, which can result in poor sensitivity.[2] Additionally, the basic nature of the amine group can lead to peak tailing on silica-based columns due to interactions with residual silanols. This proposed method aims to address these challenges through the selection of an appropriate column and mobile phase conditions. For enhanced sensitivity and selectivity, pre-column derivatization could be explored, though this application note focuses on a direct analysis approach.[2]

Method Summary

This method utilizes a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer. The buffer helps to control the pH and minimize peak tailing by keeping the analyte in a consistent ionization state. UV detection is performed at a wavelength where the phenyl ring of the analyte exhibits sufficient absorbance.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • This compound reference standard (≥97% purity)[1]

2. Preparation of Solutions

  • Mobile Phase:

    • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

    • Mobile Phase Composition: Mix the prepared phosphate buffer and acetonitrile in a suitable ratio (e.g., 70:30 v/v). The optimal ratio may need to be determined empirically during method development. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes

4. System Suitability

Before sample analysis, perform system suitability tests by injecting the working standard solution (e.g., 25 µg/mL) multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

5. Data Analysis

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Hypothetical Data)

The following table summarizes hypothetical data obtained from the analysis of this compound using the proposed HPLC method.

ParameterResult
Retention Time (tR) 4.5 min
Linearity (r²) > 0.999 (Concentration range: 1-100 µg/mL)
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

Analyte_Detection_Pathway Analyte This compound in Mobile Phase Column Stationary Phase (C18 Column) Analyte->Column Introduction Elution Differential Partitioning & Elution Column->Elution Interaction Detector UV Detector (220 nm) Elution->Detector Detection Signal Electrical Signal (Absorbance) Detector->Signal Transduction Chromatogram Chromatographic Peak Signal->Chromatogram Representation

Caption: Logical flow from analyte introduction to signal generation in HPLC.

References

Application Notes and Protocols for Receptor Binding Assays Using 3-(3-Fluorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3-(3-Fluorophenoxy)propylamine in receptor binding assays. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structural motif suggests potential interactions with monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). The following protocols are designed to assess the binding affinity of this compound for these transporters, a critical step in early-stage drug discovery and development.

Radioligand binding assays are a robust and sensitive method, often considered the gold standard for quantifying the affinity of a ligand for its target receptor.[2][3][4] These assays typically involve a competitive binding format where the test compound displaces a radiolabeled ligand with known high affinity for the target.[2][5]

I. General Principles of Radioligand Binding Assays

A competitive radioligand binding assay measures the ability of a test compound to compete with a radioligand for binding to a specific receptor or transporter.[2][5] By incubating a fixed concentration of a radiolabeled ligand with the receptor source in the presence of increasing concentrations of the unlabeled test compound, a dose-response curve is generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value can then be converted to the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.[5]

II. Data Presentation: Hypothetical Binding Affinities

The following table summarizes hypothetical quantitative data for this compound binding to the human serotonin and norepinephrine transporters. This data is presented for illustrative purposes to guide researchers in their data analysis and presentation.

CompoundTargetRadioligandIC50 (nM)Ki (nM)Hill Slope
This compoundHuman Serotonin Transporter (hSERT)[³H]-Citalopram850450-1.0
This compoundHuman Norepinephrine Transporter (hNET)[³H]-Nisoxetine1200600-0.9
Imipramine (Reference)Human Serotonin Transporter (hSERT)[³H]-Citalopram1.50.8-1.1
Desipramine (Reference)Human Norepinephrine Transporter (hNET)[³H]-Nisoxetine2.01.0-1.0

III. Experimental Protocols

A. Protocol for Serotonin Transporter (SERT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human serotonin transporter (hSERT) expressed in a stable cell line (e.g., HEK293 cells).

1. Materials and Reagents:

  • hSERT Source: Cell membranes from HEK293 cells stably expressing hSERT.

  • Radioligand: [³H]-Citalopram (Specific Activity: ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: Imipramine.

  • Non-specific Binding Control: 10 µM Fluoxetine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

2. Experimental Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membranes expressing hSERT on ice.

    • Homogenize the membranes in ice-cold Assay Buffer.

    • Determine the protein concentration using a standard protein assay.

    • Dilute the membranes in Assay Buffer to a final concentration of 10-20 µg of protein per well.

  • Binding Assay:

    • Prepare serial dilutions of this compound and the reference compound (Imipramine) in Assay Buffer.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Citalopram (final concentration ~1 nM), and 100 µL of the membrane preparation.

      • Non-specific Binding: 50 µL of 10 µM Fluoxetine, 50 µL of [³H]-Citalopram, and 100 µL of the membrane preparation.

      • Test Compound: 50 µL of the this compound dilution, 50 µL of [³H]-Citalopram, and 100 µL of the membrane preparation.

    • Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mat using a cell harvester.

    • Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[5]

B. Protocol for Norepinephrine Transporter (NET) Binding Assay

This protocol details a competitive radioligand binding assay to measure the affinity of this compound for the human norepinephrine transporter (hNET).

1. Materials and Reagents:

  • hNET Source: Cell membranes from a stable cell line expressing hNET (e.g., CHO-K1 cells).

  • Radioligand: [³H]-Nisoxetine (Specific Activity: ~70-90 Ci/mmol).[5]

  • Test Compound: this compound.

  • Reference Compound: Desipramine.[5]

  • Non-specific Binding Control: 10 µM Desipramine.[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/C). [5]

  • Cell harvester.

  • Liquid scintillation counter.

  • Protein assay kit.

2. Experimental Procedure:

  • Membrane Preparation:

    • Follow the same procedure as for the SERT assay, using cell membranes expressing hNET.

    • Dilute membranes to a final concentration of 20-40 µg of protein per well.[5]

  • Binding Assay:

    • Prepare serial dilutions of this compound and the reference compound (Desipramine) in Assay Buffer.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation.[5]

      • Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]-Nisoxetine, and 100 µL of the membrane preparation.[5]

      • Test Compound: 50 µL of the this compound dilution, 50 µL of [³H]-Nisoxetine, and 100 µL of the membrane preparation.

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.[5]

  • Filtration and Counting:

    • Follow the same filtration and counting procedure as described for the SERT assay.

3. Data Analysis:

  • Perform data analysis as described for the SERT assay to determine the IC50 and Ki values for this compound at the norepinephrine transporter.

IV. Visualizations

A. Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (hSERT or hNET) incubation Incubate Membranes, Radioligand, and Test Compound in 96-well Plate prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration Equilibrium Reached counting Quantify Bound Radioactivity (Liquid Scintillation Counting) filtration->counting analysis Calculate IC50 and Ki Values (Cheng-Prusoff Equation) counting->analysis

Caption: Workflow for the competitive radioligand binding assay.

B. Signaling Pathway of Monoamine Transporters

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron neurotransmitter Neurotransmitter (Serotonin or Norepinephrine) transporter Monoamine Transporter (SERT or NET) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding repackaged Repackaged into Vesicles or Metabolized by MAO transporter->repackaged signal Signal Transduction receptor->signal inhibitor This compound (Potential Inhibitor) inhibitor->transporter Blocks Reuptake

Caption: Monoamine transporter signaling and inhibition.

References

Application Notes and Protocols: Radiolabeling of 3-(3-Fluorophenoxy)propylamine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for the radiolabeling of 3-(3-Fluorophenoxy)propylamine with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide ideal for Positron Emission Tomography (PET) imaging. The described methodology is adapted from established procedures for the radiosynthesis of structurally similar compounds, such as N-(3-[¹⁸F]fluoropropyl)paroxetine and [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine.[1][2][3] Phenoxypropylamine derivatives have been identified as potent ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[4][5][6] Therefore, [¹⁸F]this compound holds promise as a valuable PET radiotracer for in vivo investigation of sigma receptor distribution and density.

Radiolabeling Protocol

The radiosynthesis of [¹⁸F]this compound is achieved via a one-pot, two-step nucleophilic substitution reaction. The key precursor is the corresponding mesylate derivative, 3-(3-Fluorophenoxy)propyl methanesulfonate.

Materials and Reagents
  • [¹⁸F]Fluoride (produced via the [¹⁸O(p,n)¹⁸F] nuclear reaction)

  • 3-(3-Fluorophenoxy)propyl methanesulfonate (precursor)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Ethanol (absolute)

  • C18 Sep-Pak cartridges

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column and a radioactivity detector.

  • Sterile filters (0.22 µm)

Experimental Workflow

RadiosynthesisWorkflow cluster_0 Step 1: [¹⁸F]Fluoride Activation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification and Formulation F18_Production [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron) QMA_Trapping Trap on QMA Cartridge F18_Production->QMA_Trapping Elution Elute with K₂₂₂/K₂CO₃ QMA_Trapping->Elution Azeotropic_Drying Azeotropic Drying (forms reactive [¹⁸F]F⁻/K₂₂₂ complex) Elution->Azeotropic_Drying Precursor_Addition Add Precursor (3-(3-Fluorophenoxy)propyl methanesulfonate) in Acetonitrile Azeotropic_Drying->Precursor_Addition Transfer Reaction Heat at 85-110°C for 10-15 min Precursor_Addition->Reaction Radiolabeling HPLC_Purification Semi-preparative HPLC Reaction->HPLC_Purification Purify SPE_Formulation Solid-Phase Extraction (C18 Sep-Pak) HPLC_Purification->SPE_Formulation Final_Product [¹⁸F]this compound in sterile solution SPE_Formulation->Final_Product

Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.
Detailed Experimental Protocol

  • [¹⁸F]Fluoride Production and Activation:

    • Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • The [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange (QMA) cartridge.

    • The trapped [¹⁸F]fluoride is eluted into a reaction vessel with a solution of Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture.

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile to yield the reactive, anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling Reaction:

    • A solution of the precursor, 3-(3-Fluorophenoxy)propyl methanesulfonate (5-10 mg), in anhydrous acetonitrile (0.5-1.0 mL) is added to the dried [¹⁸F]fluoride complex.

    • The reaction vessel is sealed and heated at 85-110°C for 10-15 minutes.

    • After the reaction, the vessel is cooled to room temperature.

  • Purification and Formulation:

    • The crude reaction mixture is diluted with water and injected onto a semi-preparative HPLC system (C18 column) for purification.

    • The fraction corresponding to [¹⁸F]this compound is collected.

    • The collected fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with water to remove any residual HPLC solvent.

    • The final product is eluted from the cartridge with absolute ethanol and diluted with sterile saline for injection.

    • The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control
  • Radiochemical Purity: Determined by analytical HPLC. The radiochemical purity should be >95%.

  • Specific Activity: Calculated from the amount of radioactivity and the mass of the product, determined by HPLC with a UV detector calibrated with a standard of the non-radioactive compound.

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the radiosynthesis of [¹⁸F]this compound, based on the published data for the structurally similar compound, [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine ([¹⁸F]FPS).[2][3]

ParameterExpected ValueReference Compound Data ([¹⁸F]FPS)
Radiochemical Yield (decay-corrected) 40-60%56-70%[3]
Synthesis Time 60-90 minutes~80 minutes[2]
Radiochemical Purity >95%>99%[2]
Specific Activity (at end of synthesis) >1 Ci/µmol (>37 GBq/µmol)>2 Ci/µmol (>74 GBq/µmol)[2]

Biological Target and Signaling Pathway

Phenoxypropylamine derivatives have been shown to exhibit high affinity for sigma receptors (σ₁ and σ₂).[4][5] These receptors are unique, non-opioid, non-phencyclidine binding sites located in the central nervous system and peripheral organs.[4] Sigma receptors are involved in the modulation of various neurotransmitter systems and cellular signaling pathways.

SigmaReceptorSignaling cluster_0 Sigma Receptor Signaling cluster_1 Downstream Effects ligand [¹⁸F]this compound receptor Sigma Receptor (σ₁/σ₂) ligand->receptor Binding ion_channel Modulation of Ion Channels (e.g., K⁺, Ca²⁺) receptor->ion_channel neurotransmitter Regulation of Neurotransmitter Release (e.g., Dopamine, Glutamate) receptor->neurotransmitter cell_survival Cell Survival & Proliferation Pathways receptor->cell_survival

Caption: Proposed signaling pathway for [¹⁸F]this compound.

Upon binding of a ligand, such as this compound, sigma receptors can modulate the activity of various ion channels, including potassium and calcium channels. This modulation can, in turn, influence the release of several neurotransmitters, such as dopamine and glutamate. Furthermore, sigma receptors have been implicated in the regulation of cell survival and proliferation pathways, making them a target of interest in oncology.

In Vitro and In Vivo Evaluation Protocols

In Vitro Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Rat brain homogenates (source of sigma receptors)

  • Radioligands: --INVALID-LINK---pentazocine (for σ₁) and [³H]DTG (for σ₂)

  • Non-radioactive this compound

  • Haloperidol (for determining non-specific binding)

  • Scintillation counter and vials

Protocol:

  • Prepare rat brain homogenates according to standard protocols.

  • In a series of tubes, add a fixed concentration of the radioligand (--INVALID-LINK---pentazocine for σ₁ or [³H]DTG for σ₂).

  • Add increasing concentrations of non-radioactive this compound to compete with the radioligand for binding.

  • For non-specific binding, add a high concentration of haloperidol.

  • Incubate the tubes at room temperature for a specified time.

  • Separate bound from free radioligand by rapid filtration over glass fiber filters.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and then the Ki value using the Cheng-Prusoff equation.

In Vivo PET Imaging and Biodistribution Studies

Objective: To evaluate the in vivo distribution, tumor uptake, and brain penetration of [¹⁸F]this compound.

Materials:

  • Tumor-bearing animal models (e.g., mice with xenografts of a tumor cell line expressing sigma receptors)

  • [¹⁸F]this compound

  • PET/CT scanner

  • Anesthesia

Protocol:

  • Anesthetize the tumor-bearing animal.

  • Administer a known amount of [¹⁸F]this compound via intravenous injection.

  • Perform dynamic or static PET scans at various time points post-injection.

  • At the end of the imaging session, euthanize the animal and dissect major organs and the tumor.

  • Measure the radioactivity in each tissue sample using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.

  • Analyze PET images to determine tumor-to-background ratios.

Conclusion

The provided protocols offer a detailed framework for the successful radiolabeling and evaluation of this compound as a potential PET imaging agent for sigma receptors. The high affinity of phenoxypropylamine derivatives for these receptors, combined with the favorable properties of Fluorine-18, makes [¹⁸F]this compound a promising candidate for advancing our understanding of the role of sigma receptors in health and disease.

References

Application Notes and Protocols for In Vivo Formulation of 3-(3-Fluorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenoxy)propylamine and its derivatives are recognized as crucial intermediates in the synthesis of compounds targeting the central nervous system. Structurally similar compounds have shown activity as inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake, making them valuable candidates for investigation in neurological and psychiatric research. The successful in vivo evaluation of such compounds is critically dependent on the development of a stable and biocompatible formulation that ensures accurate and reproducible dosing.

These application notes provide a comprehensive guide to the formulation and in vivo administration of this compound. The protocols outlined below are based on established methodologies for preclinical assessment of novel chemical entities and should be adapted based on empirical data obtained for the specific compound.

Pre-formulation Assessment

A thorough understanding of the physicochemical properties of this compound is essential before developing a formulation for in vivo studies. This assessment will guide the selection of appropriate vehicles and excipients to achieve the desired concentration and stability.

Key Physicochemical Properties to Evaluate:

  • Aqueous Solubility: Determines the feasibility of a simple aqueous solution. The propylamine moiety suggests some degree of water solubility, which may be influenced by pH.

  • pKa: As a primary amine, the pKa will be crucial in determining the ionization state and, consequently, the solubility at physiological pH.

  • LogP/LogD: Indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Physical Form: The crystalline or amorphous state of the solid can impact its dissolution rate and solubility.

  • Stability: The stability of the compound in the solid state and in solution should be assessed under various conditions (e.g., pH, light, temperature) to ensure the integrity of the dosing formulation. Fluorinated compounds can sometimes exhibit instability in aqueous solutions.

Formulation Development for In Vivo Administration

The choice of vehicle for in vivo administration depends on the compound's solubility, the intended route of administration, and the study's objectives. Below are potential formulation strategies for this compound.

Table 1: Recommended Vehicles for In Vivo Administration

Vehicle/ExcipientRoute of AdministrationConcentrationNotes
Aqueous Solutions
Saline (0.9% NaCl)IV, IP, SC, PODependent on solubilityIdeal for soluble compounds. pH adjustment may be necessary to enhance solubility.
Phosphate-Buffered Saline (PBS)IV, IP, SC, PODependent on solubilityProvides buffering capacity to maintain a physiological pH.
Co-solvent Systems
10% DMSO / 90% SalineIV, IP, SCUp to compound's solubility limitDMSO can enhance the solubility of poorly water-soluble compounds. Use the lowest effective concentration of DMSO.
10% Ethanol / 90% SalineIV, IP, SCUp to compound's solubility limitEthanol is another common co-solvent.
Suspensions
0.5% Methylcellulose (MC) in waterPOUp to 50 mg/mL (typical)Suitable for poorly soluble compounds. Requires uniform suspension before each administration.
0.5% Carboxymethylcellulose (CMC) in waterPOUp to 50 mg/mL (typical)An alternative suspending agent to methylcellulose.

Note: The concentrations provided are typical starting points and may need to be optimized based on the solubility and stability of this compound. It is crucial to perform stability studies on the final formulation to ensure the compound does not degrade or precipitate over the course of the experiment.

Experimental Protocols

The following protocols provide a general framework for the in vivo administration of this compound. All procedures involving live animals must be approved by and conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Preparation of an Oral Suspension using Methylcellulose

Objective: To prepare a uniform and stable suspension for oral gavage in rodents.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose (low viscosity) in sterile water

  • Mortar and pestle

  • Spatula

  • Stir plate and magnetic stir bar

  • Calibrated balance

  • Graduated cylinders

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dose concentration (e.g., mg/mL) and the total volume needed for the study.

  • Weigh the precise amount of this compound.

  • Triturate the compound in a mortar and pestle to a fine powder to facilitate dispersion.

  • Add a small volume of the 0.5% methylcellulose vehicle to the powder and levigate to form a smooth paste. This prevents clumping.

  • Gradually add the remaining vehicle while continuously stirring with the pestle.

  • Transfer the suspension to a beaker with a magnetic stir bar.

  • Stir the suspension continuously on a stir plate for at least 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for uniformity before each administration. Stir well before drawing each dose.

Protocol 2: Oral Gavage Administration in Mice

Objective: To accurately administer the formulated compound directly into the stomach of a mouse.

Materials:

  • Prepared formulation of this compound

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct volume of formulation to administer based on the target dose in mg/kg. The typical maximum oral gavage volume for mice is 10 mL/kg.[1][2]

  • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The head, neck, and body should be in a straight line.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle if necessary.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle, which will facilitate its passage into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the formulation.

  • Gently withdraw the needle along the same path of insertion.

  • Return the mouse to its cage and monitor for any adverse reactions for at least 15 minutes post-dosing and periodically thereafter.[3]

Hypothetical Signaling Pathway and Experimental Workflow

Based on the chemical structure and its similarity to known psychoactive compounds, this compound is hypothesized to act as an inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition would lead to an increase in the synaptic concentrations of serotonin and norepinephrine, respectively, thereby modulating downstream signaling pathways.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 3-FP This compound SERT SERT 3-FP->SERT NET NET 3-FP->NET Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft_Serotonin Serotonin Serotonin_Vesicle->Synaptic_Cleft_Serotonin Release NE_Vesicle Norepinephrine Vesicles Synaptic_Cleft_NE Norepinephrine NE_Vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptors Synaptic_Cleft_Serotonin->Serotonin_Receptor Synaptic_Cleft_NE->NET Reuptake NE_Receptor Adrenergic Receptors Synaptic_Cleft_NE->NE_Receptor Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca2+) Serotonin_Receptor->Downstream_Signaling NE_Receptor->Downstream_Signaling Neuronal_Response Altered Neuronal Activity Downstream_Signaling->Neuronal_Response

Caption: Hypothetical signaling pathway of this compound.

The diagram above illustrates the proposed mechanism of action where this compound inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal, leading to increased neurotransmitter levels in the synaptic cleft and enhanced postsynaptic receptor activation.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Solubility_Screen Solubility Screening (e.g., Saline, PBS, DMSO, MC) Stability_Testing Formulation Stability Assessment Solubility_Screen->Stability_Testing Dose_Formulation Preparation of Dosing Formulation Stability_Testing->Dose_Formulation Dosing Oral Gavage Administration Dose_Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Observation Behavioral and Clinical Observation Dosing->Observation PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Dosing->PK_PD_Studies Data_Collection Data Collection (e.g., Blood samples, behavioral scores) Observation->Data_Collection PK_PD_Studies->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results and Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for in vivo studies.

This workflow outlines the key stages from formulation development and in vivo administration to data analysis for the comprehensive evaluation of this compound.

References

safety and handling procedures for 3-(3-Fluorophenoxy)propylamine in the laboratory.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety and handling procedures for the laboratory use of 3-(3-Fluorophenoxy)propylamine. It is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Compound Information

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 116753-49-2[1][2]
Molecular Formula C₉H₁₂FNO[1][3]
Molecular Weight 169.2 g/mol [1][2]
Boiling Point 245.2 ± 20.0 °C (Predicted)[1][4]
Density 1.096 ± 0.06 g/cm³ (Predicted)[1][4]
Storage Temperature 0-8 °C[2]

Hazard Identification and Safety Precautions

GHS Pictograms:

alt text
GHS07[2]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Personal Protective Equipment (PPE)

A comprehensive list of required personal protective equipment is provided below.

EquipmentSpecification
Eye Protection Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).
Skin and Body Protection Flame-retardant and impervious lab coat.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.

Handling and Storage

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Avoid contact with skin, eyes, and clothing.[5][6]

    • Avoid the formation of dust and aerosols.[5]

    • Use non-sparking tools to prevent fire from electrostatic discharge.[5][6]

    • Ground all equipment when transferring the substance.[6]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

    • Store away from incompatible materials and foodstuff containers.[5]

    • Recommended storage temperature is between 0-8°C.[2]

Experimental Protocol: Safe Handling and Use in a Laboratory Setting

This protocol outlines the safe procedure for handling this compound during a typical laboratory experiment.

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[7]

    • Don all required Personal Protective Equipment (PPE) as listed in Section 3.

    • Prepare all necessary reagents and equipment before handling the compound.

  • Handling the Compound:

    • Retrieve the container of this compound from its designated storage location (0-8°C).

    • Allow the container to reach room temperature before opening to avoid moisture condensation.

    • Carefully open the container inside the chemical fume hood.

    • Using a clean, designated spatula or pipette, transfer the required amount of the compound to a tared weighing vessel.

    • Close the primary container tightly and return it to the appropriate storage.

    • Proceed with the experimental procedure, ensuring all operations are conducted within the fume hood.

  • Spill and Waste Disposal:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for chemical waste.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

    • Dispose of all waste materials, including contaminated PPE, in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[5]

  • Post-Experiment:

    • Decontaminate all glassware and equipment that came into contact with the compound.

    • Clean the work area thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it properly.

    • Wash hands and forearms thoroughly with soap and water after completing the work.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Spill & Waste cluster_post 4. Post-Experiment node_prep node_prep node_handle node_handle node_spill node_spill node_waste node_waste node_post node_post A Verify fume hood and safety showers B Don appropriate PPE A->B C Prepare reagents and equipment B->C D Retrieve and acclimate compound C->D E Transfer compound in fume hood D->E F Contain and absorb small spills E->F If spill occurs H Decontaminate equipment and workspace E->H After experiment G Dispose of waste in labeled containers F->G I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe laboratory handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Fluorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(3-Fluorophenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide) or phenol (phenoxide).[1][2][3] In this specific synthesis, 3-fluorophenol is reacted with a 3-halopropylamine derivative.

Q2: What are the starting materials for the Williamson ether synthesis of this compound?

A2: There are two primary routes based on the Williamson ether synthesis:

  • Route A: Reaction of 3-fluorophenol with a 3-halopropylamine (e.g., 3-chloropropylamine or 3-bromopropylamine) in the presence of a base.

  • Route B (Recommended): A two-step process involving the reaction of 3-fluorophenol with an N-protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide, followed by deprotection to yield the final product. This route is often preferred to prevent side reactions involving the amine group.

Q3: What are the common side reactions in this synthesis, and how can they be minimized?

A3: The primary side reactions are:

  • E2 Elimination: The alkyl halide can undergo elimination in the presence of a strong base to form an alkene, reducing the yield of the desired ether. To minimize this, it is advisable to use a primary alkyl halide, control the reaction temperature (lower temperatures favor substitution), and choose an appropriate solvent.[1]

  • N-Alkylation: If a non-protected 3-halopropylamine is used, the amine group can compete with the phenoxide as a nucleophile, leading to the formation of secondary amines and other byproducts. Using an amine-protected starting material like N-(3-bromopropyl)phthalimide effectively prevents this.

  • C-Alkylation: The phenoxide ion can sometimes undergo alkylation on the aromatic ring, although O-alkylation is generally favored.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Step
Incomplete Deprotonation of 3-Fluorophenol Ensure a sufficiently strong base is used in stoichiometric or slight excess. For phenoxides, bases like potassium carbonate, sodium hydroxide, or potassium hydroxide are often sufficient. Stronger bases like sodium hydride (NaH) can also be used with caution in an appropriate anhydrous solvent.
Poor Nucleophilicity of the Phenoxide The choice of solvent can significantly impact the reactivity of the nucleophile. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are recommended as they solvate the cation, leaving a more reactive "naked" anion.[1]
Inactive Alkyl Halide The reactivity of the alkyl halide follows the trend I > Br > Cl. If the reaction is slow, consider using a more reactive halide (e.g., switching from a chloride to a bromide).
Reaction Temperature is Too Low While lower temperatures can minimize elimination, the substitution reaction may be too slow. A typical temperature range for this synthesis is 50-100°C.[2] The optimal temperature should be determined experimentally.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Cause Troubleshooting Step
Formation of Elimination Byproduct (Alkene) As mentioned, use a primary alkyl halide and avoid excessively high temperatures. A less hindered base may also be beneficial.
N-Alkylation and Di-Alkylation Products This is a strong indication that the amine group is not adequately protected. Switch to an N-protected starting material like N-(3-bromopropyl)phthalimide.
Unreacted Starting Materials Increase the reaction time or temperature. Ensure proper stoichiometry of the reactants.

Experimental Protocols

Recommended Synthesis of this compound via Phthalimide Protection

This two-step protocol is designed to maximize yield by preventing N-alkylation.

Step 1: Synthesis of N-(3-(3-Fluorophenoxy)propyl)phthalimide

  • Reagents and Solvents:

    • 3-Fluorophenol

    • N-(3-Bromopropyl)phthalimide

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-fluorophenol (1.0 eq) and N-(3-bromopropyl)phthalimide (1.0 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • The solid product will precipitate out. Collect the solid by vacuum filtration and wash with water.

    • Recrystallize the crude product from ethanol to obtain pure N-(3-(3-Fluorophenoxy)propyl)phthalimide.

Step 2: Deprotection to Yield this compound

  • Reagents and Solvents:

    • N-(3-(3-Fluorophenoxy)propyl)phthalimide

    • Hydrazine monohydrate (N₂H₄·H₂O)

    • Ethanol

  • Procedure:

    • Suspend N-(3-(3-Fluorophenoxy)propyl)phthalimide in ethanol in a round-bottom flask.

    • Add hydrazine monohydrate (2.0 eq) to the suspension.

    • Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

Parameter Condition Rationale Typical Yield Range
Alkyl Halide Primary (e.g., 3-bromopropyl derivative)Minimizes E2 elimination side reactions.60-90%
Base K₂CO₃, NaOH, KOH, NaHTo deprotonate the phenol. Choice depends on desired reactivity and solvent.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity.
Temperature 50-100°CBalances reaction rate and minimization of side reactions.
Reaction Time 1-8 hoursDependent on the reactivity of substrates and reaction temperature.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection start1 3-Fluorophenol + N-(3-Bromopropyl)phthalimide reagents1 K₂CO₃, DMF reaction1 Heating (80-90°C) reagents1->reaction1 product1 N-(3-(3-Fluorophenoxy)propyl)phthalimide reaction1->product1 start2 N-(3-(3-Fluorophenoxy)propyl)phthalimide product1->start2 Purification & Isolation reagents2 Hydrazine, Ethanol reaction2 Reflux reagents2->reaction2 product2 This compound reaction2->product2 troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of This compound cause1 Incomplete Deprotonation start->cause1 cause2 E2 Elimination Side Reaction start->cause2 cause3 N-Alkylation (if unprotected) start->cause3 cause4 Suboptimal Reaction Conditions start->cause4 solution1 Use stronger base / Increase base stoichiometry cause1->solution1 solution2 Lower reaction temperature / Use primary alkyl halide cause2->solution2 solution3 Use N-protected 3-halopropylamine cause3->solution3 solution4 Optimize temperature, solvent, and reaction time cause4->solution4

References

troubleshooting solubility issues of 3-(3-Fluorophenoxy)propylamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-(3-Fluorophenoxy)propylamine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?

A1: The aqueous solubility of this compound is primarily governed by its basicity (pKa), lipophilicity (logP), and molecular weight. As a primary amine, its solubility is highly dependent on the pH of the aqueous buffer.

Data Summary: Physicochemical Properties of this compound

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₉H₁₂FNO-
Molecular Weight 169.2 g/mol Relatively small, which is generally favorable for solubility.
Predicted pKa 9.51 ± 0.10[1]This is a basic compound. At pH values below its pKa, it will be predominantly in its protonated, more soluble cationic form. At pH values above the pKa, the neutral, less soluble form will dominate.
Predicted XLogP3 ~1.7 (estimated from non-fluorinated analog)This value suggests moderate lipophilicity. Compounds with high lipophilicity tend to have lower aqueous solubility.

Q2: I dissolved this compound in an organic solvent like DMSO, but it precipitated when I diluted it into my aqueous buffer. Why did this happen?

A2: This is a common phenomenon known as "precipitation upon dilution" or "crashing out." While this compound may be soluble in a polar aprotic solvent like DMSO at high concentrations, its solubility can be significantly lower in a predominantly aqueous environment. When the DMSO stock is added to the buffer, the compound's local concentration can momentarily exceed its aqueous solubility limit, leading to precipitation.

Q3: How does the pH of the buffer affect the solubility of this compound?

A3: As a basic compound with a predicted pKa of 9.51, the solubility of this compound is highly pH-dependent.

  • Acidic to Neutral pH (pH < 8): In this range, the amine group will be protonated (R-NH₃⁺), forming a salt. This ionized form is more polar and will have significantly higher aqueous solubility.

  • Basic pH (pH > 9.5): At pH values approaching and exceeding the pKa, the compound will be predominantly in its neutral, free base form (R-NH₂). This form is less polar and, therefore, less soluble in aqueous buffers.

A visual representation of this relationship is provided below.

pH2 pH 2 pH7 pH 7 pH11 pH 11 Protonated Protonated (Cationic) R-NH₃⁺ (More Soluble) Equilibrium Protonated->Equilibrium Solubility_High Higher Aqueous Solubility Protonated->Solubility_High Neutral Neutral (Free Base) R-NH₂ (Less Soluble) Solubility_Low Lower Aqueous Solubility Neutral->Solubility_Low Equilibrium->Neutral

Figure 1. pH-dependent ionization and solubility of this compound.

Q4: What is a good starting point for preparing an aqueous stock solution?

A4: For a basic compound like this, preparing a stock solution in a slightly acidic buffer (e.g., pH 5.0-6.5) is a good starting point. This will ensure the compound is in its more soluble protonated form. It is also advisable to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol before diluting with the aqueous buffer.

Q5: Are there any specific buffer species I should be aware of?

A5: While common buffers like phosphate, citrate, and acetate are generally suitable, it's important to consider potential interactions. For instance, high concentrations of phosphate or sulfate ions could potentially lead to the precipitation of some amine salts. If you observe precipitation in a phosphate buffer, consider switching to an alternative like MES or HEPES.

Troubleshooting Guide for Solubility Issues

If you are encountering solubility problems with this compound, follow this systematic troubleshooting workflow.

Figure 2. Troubleshooting workflow for solubility issues.

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of this compound in a buffer of choice. Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound when an organic solvent stock solution is diluted into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Plate shaker

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle vortexing or brief sonication may be used.

  • Preparation of Serial Dilutions:

    • In a separate 96-well plate (dilution plate), perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.02 mM).

  • Assay Plate Preparation:

    • Add 198 µL of the selected aqueous buffer to the wells of a new 96-well plate (assay plate).

    • Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

    • Include buffer-only and 1% DMSO-in-buffer wells as negative controls.

  • Incubation:

    • Seal the assay plate and incubate at room temperature (or desired experimental temperature) for 2 hours with gentle shaking.

  • Measurement:

    • Measure the turbidity of each well using a nephelometer. Alternatively, if a nephelometer is not available, measure the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to assess light scattering.

  • Data Analysis:

    • Plot the turbidity or absorbance reading against the compound concentration.

    • The kinetic solubility is defined as the highest concentration of the compound that does not significantly increase the turbidity or light scattering compared to the 1% DMSO-in-buffer control.

Quantitative Solubility Data for Structurally Related Compounds:

The following table provides solubility data for commercially available drugs that share structural similarities with this compound, which can serve as a useful reference.

CompoundBuffer/SolventpHSolubility (mg/mL)
Atomoxetine HCl Water-27.8[2]
Acidic Buffer1.219.78[1]
Phosphate Buffer6.826.54[1]
Phosphate Buffer7.424.79[1]
PBS7.2~2.0[3]
Fluoxetine HCl PBS7.2~0.2[4][5]
Water-Sparingly soluble[6]

This data for atomoxetine, a phenoxypropylamine derivative, suggests that while the compound is generally soluble, its solubility can be influenced by the pH and composition of the buffer.[1][2][3][7] The lower solubility of fluoxetine highlights how small structural changes can significantly impact this property.[4][5][6]

References

Technical Support Center: Optimization of 3-(3-Fluorophenoxy)propylamine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-(3-Fluorophenoxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during analytical derivatization, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: this compound is a polar compound due to its primary amine group. This polarity can lead to poor chromatographic performance, such as peak tailing and low sensitivity, especially in GC analysis. Derivatization masks the active hydrogen of the amine group, which increases the compound's volatility and thermal stability, leading to improved peak shape and more reliable quantification.[1]

Q2: What are the most common derivatization methods for primary amines like this compound?

A2: The most common methods for derivatizing primary amines for GC analysis are:

  • Acylation: This involves reacting the amine with an acylating agent, typically a perfluorinated anhydride like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[2] These reagents form stable, volatile derivatives that are highly responsive to electron capture detectors (ECD) and produce characteristic mass spectra.[3]

  • Silylation: This method replaces the active hydrogen with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silyl derivatives are more volatile and thermally stable.[4]

  • Reductive Amination: This reaction involves forming an imine with an aldehyde or ketone, which is then reduced to a secondary or tertiary amine.[5] This is a highly controlled way to form new carbon-nitrogen bonds and can be useful for specific analytical goals.[6]

Q3: Which derivatization reagent is best for my experiment?

A3: The choice of reagent depends on your analytical goals and available instrumentation. For GC-MS analysis of compounds similar to this compound, such as fluoxetine and its metabolites, acylation with fluorinated anhydrides (TFAA, PFPA) is a well-documented and robust method.[7][8] These reagents offer excellent reactivity and produce derivatives with high sensitivity.[2] Silylation is also a strong option but requires strictly anhydrous conditions as the reagents are highly sensitive to moisture.[4]

Experimental Workflows and Logical Relationships

Acylation Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Preparation start Start with Sample Extract dry_sample Evaporate to Dryness (e.g., under Nitrogen stream) start->dry_sample add_reagents Add Solvent (e.g., Ethyl Acetate) & Acylating Agent (e.g., TFAA) dry_sample->add_reagents vortex Vortex to Mix add_reagents->vortex heat Heat Reaction (e.g., 60-80°C for 15-60 min) vortex->heat cool Cool to Room Temp. heat->cool evaporate_excess Evaporate Excess Reagent cool->evaporate_excess reconstitute Reconstitute in Solvent evaporate_excess->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: General experimental workflow for acylation derivatization.

Troubleshooting Guide

Derivatization Troubleshooting start Problem Encountered p1 Poor or No Derivatization? start->p1 Low/No Product Peak p2 Multiple or Unexpected Peaks? start->p2 Extra Peaks p3 Poor Peak Shape (Tailing)? start->p3 Tailing Peaks s1_1 Check for Moisture: - Use anhydrous solvents. - Dry glassware thoroughly. p1->s1_1 Yes s1_2 Optimize Reagent Ratio: - Increase molar excess of agent. p1->s1_2 Yes s1_3 Optimize Reaction Conditions: - Increase temperature. - Increase reaction time. p1->s1_3 Yes s1_4 Check Reagent Quality: - Use a fresh bottle of derivatizing agent. p1->s1_4 Yes s2_1 Incomplete Derivatization: - See 'Poor Derivatization' solutions. p2->s2_1 Yes s2_2 Byproduct Formation: - Adjust reaction pH. - Consider a milder reagent. p2->s2_2 Yes s2_3 Excess Reagent Peak: - Evaporate excess post-reaction. - Perform sample cleanup. p2->s2_3 Yes s3_1 Incomplete Derivatization: - Re-optimize derivatization. p3->s3_1 Yes s3_2 Active Sites in GC System: - Check column installation. - Use an inlet liner. p3->s3_2 Yes s3_3 Column Overload: - Dilute the sample. - Reduce injection volume. p3->s3_3 Yes

Caption: Troubleshooting decision tree for common derivatization issues.

Problem: I am seeing a low or non-existent peak for my derivatized product.

  • Possible Cause 1: Presence of Moisture.

    • Solution: Silylating and some acylating reagents are extremely sensitive to water. Ensure all glassware is oven-dried, use anhydrous solvents, and store reagents under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Possible Cause 2: Suboptimal Reagent-to-Analyte Ratio.

    • Solution: The derivatization reaction may require a significant molar excess of the reagent to drive it to completion. Try increasing the concentration of the derivatizing agent. A 50- to 100-fold molar excess can be a good starting point.

  • Possible Cause 3: Insufficient Reaction Time or Temperature.

    • Solution: Derivatization reactions can vary in required time and temperature. For acylation of amine-containing compounds like fluoxetine, heating at 70-80°C for 30-60 minutes is common.[2][9] If the reaction is incomplete, try increasing the heating time or temperature incrementally. Monitor progress by analyzing aliquots at different time points.

  • Possible Cause 4: Degraded Reagent.

    • Solution: Derivatization reagents can degrade over time, especially with improper storage. Use a fresh bottle of the reagent to rule out degradation.

Problem: My chromatogram shows multiple peaks for my analyte or unexpected peaks.

  • Possible Cause 1: Incomplete Derivatization.

    • Solution: This will result in peaks for both the derivatized and the original, underivatized amine. Refer to the solutions for "Poor or No Derivatization" to optimize the reaction conditions.

  • Possible Cause 2: Formation of Byproducts.

    • Solution: Side reactions can lead to unwanted byproducts. For acylation, acidic byproducts can form; these should be removed before GC analysis to prevent column damage.[10] Using a base or "acid scavenger" like pyridine or triethylamine can help drive the reaction to completion and neutralize acidic byproducts.[3]

  • Possible Cause 3: Excess Derivatizing Reagent.

    • Solution: A large excess of the derivatizing agent can sometimes be detected. After the reaction, use a gentle stream of nitrogen to evaporate the excess reagent and solvent before reconstituting the sample for analysis.[8]

Problem: The peak for my derivatized analyte is tailing.

  • Possible Cause 1: Incomplete Derivatization.

    • Solution: Residual underivatized amine is polar and will interact with active sites in the GC system, causing significant tailing. Re-optimize the derivatization procedure to ensure complete reaction.

  • Possible Cause 2: Active Sites in the GC System.

    • Solution: Active sites on the GC inlet liner or the front of the column can cause peak tailing. Ensure the column is installed correctly and consider using a deactivated inlet liner. Regular maintenance, such as trimming the column and replacing the liner, is crucial.

  • Possible Cause 3: Column Overload.

    • Solution: Injecting too much sample can saturate the column, leading to poor peak shape. Try diluting the sample or reducing the injection volume.

Experimental Protocols

The following protocols are based on validated methods for structurally similar compounds (e.g., fluoxetine, other propylamine derivatives) and serve as an excellent starting point for optimizing the derivatization of this compound.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA) [8]

  • Sample Preparation: Transfer an appropriate volume of your sample extract into a 2 mL GC vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of TFAA to the dried residue.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block.

  • Evaporation: Allow the vial to cool to room temperature. Evaporate the excess TFAA and solvent under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried derivative in a suitable volume (e.g., 200 µL) of ethyl acetate and inject it into the GC-MS system.

Protocol 2: Acylation with Acetic Anhydride in Pyridine [9]

  • Sample Preparation: Following extraction and concentration, place the sample residue in a reaction vial.

  • Reagent Addition: Add 25 µL of a 3:2 (v/v) mixture of acetic anhydride and pyridine. Pyridine acts as both a solvent and a catalyst, neutralizing the acetic acid byproduct.

  • Reaction: Cap the vial and heat at approximately 80°C for 60 minutes.

  • Evaporation: After cooling, evaporate the reaction mixture to dryness under a stream of nitrogen.

  • Reconstitution and Analysis: Dissolve the residue in 100 µL of methanol (or another suitable solvent) for GC-MS injection.

Quantitative Data Summary

The following tables summarize analytical performance data from published methods for compounds structurally related to this compound. These values provide a benchmark for what can be expected when developing a quantitative method.

Table 1: Performance of Acylation-GC-MS for Fluoxetine and Norfluoxetine

ParameterFluoxetineNorfluoxetineReference
Derivatizing AgentPentafluoropropionic Anhydride (PFPA)Pentafluoropropionic Anhydride (PFPA)[7]
Limit of Detection (LOD)12.5 µg/L12.5 µg/L[7]
Limit of Quantitation (LOQ)25 µg/L25 µg/L[7]
Linear Range50 - 1000 µg/L50 - 1000 µg/L[7]

Table 2: Comparison of Acylating Agents for Amphetamine-Type Compounds [2]

Derivatizing AgentAnalyte GroupLimit of Quantitation (LOQ) RangeLinearity Range
TFAAAmphetamines & Cathinones2.5 - 10 ng/mL5 or 10 - 1000 ng/mL
PFPAAmphetamines & Cathinones2.5 - 10 ng/mL5 or 10 - 1000 ng/mL
HFBAAmphetamines & Cathinones2.5 - 10 ng/mL5 or 10 - 1000 ng/mL
Note: PFPA was reported to provide the best overall sensitivity in this comparative study.[2]

References

preventing degradation of 3-(3-Fluorophenoxy)propylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(3-Fluorophenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the storage, handling, and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. While general recommendations vary, a conservative approach is often best. Key storage parameters are summarized below.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][2]Refrigeration minimizes the rate of potential degradation reactions. While some sources suggest room temperature storage[3], colder temperatures provide a more robust storage environment against thermal degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)The amine functional group can be susceptible to oxidative degradation. Storing under an inert atmosphere minimizes contact with oxygen.
Light Amber vial or in the darkProtects the compound from potential photodegradation.
Moisture Tightly sealed container in a dry environment[3]The compound can be hygroscopic. Moisture can lead to hydrolysis of the ether linkage, especially under acidic or basic conditions.

Q2: What are the potential signs of degradation of this compound?

A2: Degradation of this compound may be indicated by several observable changes. If you notice any of the following, it is recommended to re-analyze the material for purity before use:

  • Change in Appearance: The appearance of color (e.g., yellowing or browning) in the normally colorless liquid can be a sign of degradation.

  • Formation of Precipitate: The presence of solid material in the liquid may indicate the formation of insoluble degradation products.

  • Odor Change: While the compound has a characteristic amine-like odor, a significant change in smell could suggest chemical transformation.

  • Inconsistent Analytical Results: If you observe unexpected peaks in your analytical chromatograms (e.g., HPLC, GC) or discrepancies in titration results, this is a strong indicator of impurity presence.

Q3: What are the likely degradation pathways for this compound?

A3: this compound contains both an amine and an ether functional group, making it susceptible to degradation pathways common to these moieties.

  • Oxidative Degradation of the Amine: The primary amine is susceptible to oxidation, which can be initiated by oxygen, light, or trace metal ions. This can lead to the formation of various byproducts, including imines, aldehydes, and ammonia.

  • Hydrolysis of the Ether: The ether linkage can be cleaved under acidic conditions, a process known as hydrolysis. This would result in the formation of 3-fluorophenol and 3-aminopropanol.

  • Peroxide Formation: Ethers are known to form explosive peroxides upon prolonged exposure to air and light. While the rate of peroxide formation can vary, it is a potential hazard to be aware of.

Troubleshooting Guide

IssuePossible CauseSuggested Action
Assay value is lower than expected. Degradation of the compound.- Review storage conditions to ensure they align with recommendations (refrigerated, inert atmosphere, dark).- Perform purity analysis (e.g., HPLC, GC) to identify and quantify impurities.- If significant degradation is confirmed, consider purifying the material or obtaining a new batch.
Unexpected side products in a reaction. Use of degraded starting material.- Always check the purity of this compound before use, especially if it has been stored for an extended period.- Consider that impurities in the starting material may participate in the reaction, leading to unexpected outcomes.
Inconsistent results between batches. Variation in the purity of different lots of the compound.- Qualify each new batch of this compound by performing analytical testing to confirm its identity and purity.- Maintain detailed records of batch numbers and their corresponding analytical data.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 220 nm and 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to understand its stability profile and identify potential degradation products.

Procedure:

  • Prepare separate solutions of this compound at approximately 1 mg/mL in the following stress conditions:

    • Acidic: 0.1 N HCl, heat at 60°C for 24 hours.

    • Basic: 0.1 N NaOH, heat at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat a solid sample at 80°C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, by HPLC (as described in Protocol 1) or LC-MS to identify and quantify the degradation products.

Visualizations

cluster_storage Optimal Storage cluster_degradation Degradation Triggers cluster_product This compound storage_temp 2-8°C product Stable Compound storage_temp->product Prevents Thermal Degradation storage_atm Inert Atmosphere storage_atm->product Prevents Oxidation storage_light Darkness storage_light->product Prevents Photodegradation storage_moisture Dry storage_moisture->product Prevents Hydrolysis trigger_heat Heat trigger_oxygen Oxygen trigger_light Light trigger_acid Acid product->trigger_heat Leads to Thermal Degradation product->trigger_oxygen Leads to Oxidation product->trigger_light Leads to Photodegradation product->trigger_acid Leads to Hydrolysis

Caption: Logical relationship between storage conditions and degradation triggers.

start Start: Sample This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Unstressed Control Sample start->control analysis Analyze all samples (HPLC, LC-MS) stress->analysis control->analysis results Identify and Quantify Degradation Products analysis->results end End: Stability Profile results->end

Caption: Experimental workflow for a forced degradation study.

cluster_amine Amine Degradation cluster_ether Ether Degradation compound This compound amine_oxidation Oxidation compound->amine_oxidation O₂, light, metal ions ether_hydrolysis Acid Hydrolysis compound->ether_hydrolysis H⁺, H₂O ether_peroxide Peroxide Formation compound->ether_peroxide O₂, light amine_products Imines, Aldehydes, Ammonia amine_oxidation->amine_products ether_products 3-Fluorophenol, 3-Aminopropanol ether_hydrolysis->ether_products peroxide_product Peroxides ether_peroxide->peroxide_product

Caption: Potential degradation pathways for this compound.

References

overcoming challenges in the purification of 3-(3-Fluorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-(3-Fluorophenoxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this and structurally similar phenoxyalkylamines.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape and Tailing in Normal-Phase Chromatography The basic nature of the amine interacts strongly with the acidic silanol groups on the silica gel surface, leading to strong adsorption and tailing.[1]1. Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (e.g., in a methanol solution) to the mobile phase to neutralize the silica surface.[1][2]2. Alternative Stationary Phases: Use an amine-functionalized silica column to shield the acidic silanols.[1][3]3. Reversed-Phase Chromatography: Consider using reversed-phase chromatography with an appropriate mobile phase, potentially with a basic modifier to ensure the amine is in its free-base form.[2]
Product Loss During Aqueous Workup The amine may partition into the aqueous layer, especially if the pH is not carefully controlled. Protonation of the amine at low pH will increase its water solubility.[4]1. pH Control: Ensure the aqueous phase is basic (pH > 9-10) before extracting the amine into an organic solvent. 2. Salting Out: Add a saturated solution of sodium chloride to the aqueous layer to decrease the polarity of the aqueous phase and drive the amine into the organic layer.
Incomplete Removal of Non-polar Impurities by Extraction Simple liquid-liquid extraction may not be sufficient to remove non-polar starting materials or byproducts.1. Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-polar impurities in the organic layer. The aqueous layer can then be basified and the pure amine re-extracted.[4][5]2. Chromatography: Utilize column chromatography to separate the desired amine from non-polar impurities.
Thermal Degradation During Distillation Amines can be susceptible to oxidation and degradation at high temperatures.[6]1. Vacuum Distillation: Purify the amine under reduced pressure to lower the boiling point and minimize thermal stress.[1]2. Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Foaming During Extraction or Distillation Contaminants in the crude material can act as surfactants, leading to foam formation.[7][8]1. Filtration: Filter the crude material before extraction or distillation to remove any particulate matter.[9]2. Anti-foaming Agents: In a large-scale process, a small amount of a suitable anti-foaming agent could be added, but this is less common and requires careful selection to avoid product contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: Common impurities can be categorized as follows:

  • Organic Impurities: Unreacted starting materials (e.g., 3-fluorophenol, 1-bromo-3-chloropropane), by-products from side reactions, or degradation products.[10]

  • Inorganic Impurities: Residual bases (e.g., potassium carbonate, sodium hydroxide) or salts from the synthesis and workup.[10]

  • Residual Solvents: Solvents used in the synthesis or purification process (e.g., DMF, DMSO, toluene).[10]

Q2: What is the best chromatographic method for purifying this compound?

A2: The choice of chromatography depends on the impurities you need to remove.

  • Normal-Phase Chromatography with Amine Additives: A common and effective method. The addition of a small amount of triethylamine or ammonia to the mobile phase (e.g., hexane/ethyl acetate) can significantly improve peak shape.[1][2]

  • Amine-Functionalized Silica Gel: This specialized stationary phase is excellent for purifying basic compounds and often provides better results than standard silica gel, even without mobile phase additives.[1][3]

  • Reversed-Phase Chromatography: This can be a good option, particularly for polar impurities. It's important to control the pH of the mobile phase to ensure the amine is in its neutral form for better retention.[2]

Q3: Can I purify this compound by recrystallization?

A3: Recrystallization can be an effective purification method if your compound is a solid at room temperature and you can find a suitable solvent system. For amines, it is often advantageous to form a salt (e.g., hydrochloride or hydrobromide) which is typically more crystalline than the free base.[6] You can then recrystallize the salt from a polar solvent like ethanol, methanol, or isopropanol, or mixtures with other solvents.[1]

Q4: My amine seems to be degrading on the column. What can I do?

A4: Degradation on a silica gel column can occur due to the acidic nature of the stationary phase.

  • Deactivate the Silica: You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your mobile phase before loading your sample.

  • Switch to a Less Acidic Stationary Phase: Consider using alumina (basic or neutral) or an amine-functionalized silica gel.[6]

  • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.

Experimental Protocols

Acid-Base Extraction for Removal of Neutral Impurities
  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Shake the funnel vigorously and allow the layers to separate. The protonated amine will be in the aqueous layer.

  • Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) with stirring until the pH is greater than 10.

  • Extract the aqueous layer multiple times with a fresh organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

Flash Chromatography on Silica Gel with Amine Additives
  • Mobile Phase Preparation: Prepare your eluent system (e.g., a gradient of ethyl acetate in hexanes) and add 0.5% triethylamine to both solvents.

  • Column Packing: Pack a flash chromatography column with silica gel using your initial mobile phase composition.

  • Sample Preparation: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Loading: Load the sample onto the column.

  • Elution: Run the column with your prepared mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. It is important to note that triethylamine is volatile and should be removed during this step.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude Product extraction Acid-Base Extraction start->extraction Initial Cleanup distillation Vacuum Distillation start->distillation For High Boiling Impurities chromatography Column Chromatography extraction->chromatography Further Purification analysis Purity Analysis (NMR, GC-MS) chromatography->analysis distillation->analysis end Pure this compound analysis->end

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_extraction Extraction Issues start Purification Problem peak_tailing Peak Tailing on Silica? start->peak_tailing product_loss Product Lost in Aqueous Layer? start->product_loss add_amine Add TEA/NH3 to Mobile Phase peak_tailing->add_amine Yes use_amine_column Use Amine-Functionalized Silica peak_tailing->use_amine_column Yes check_ph Increase pH of Aqueous Layer product_loss->check_ph Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Enhancing the Stability of 3-(3-Fluorophenoxy)propylamine in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-(3-Fluorophenoxy)propylamine during experimental assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in experimental assays?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a primary amine with a fluoro-substituted aromatic ether linkage, it is susceptible to degradation under certain conditions.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure maximum stability, stock solutions of this compound should be stored at low temperatures, ideally at -20°C or below, and protected from light. For short-term storage, 2-8°C is acceptable. The use of aprotic solvents like acetonitrile or DMSO is recommended for preparing stock solutions. If aqueous buffers are necessary, they should be prepared fresh.

Q3: How does pH affect the stability of this compound?

A3: Based on studies of structurally similar compounds like fluoxetine and duloxetine, this compound is expected to be more stable in neutral to slightly acidic conditions.[1][2] It is likely to degrade more rapidly in strongly acidic and alkaline environments.[1][2] The primary amine group is susceptible to reactions under these conditions.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a phenoxy group can be susceptible to photodegradation.[1][3] It is recommended to protect solutions of this compound from direct light exposure by using amber vials or covering the containers with aluminum foil.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the degradation pathways of similar molecules like duloxetine, potential degradation could involve cleavage of the ether linkage, modifications to the propylamine side chain, or reactions involving the fluorophenyl ring, especially under forced conditions such as strong acid/base, oxidation, or photolysis.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected compound concentration in prepared solutions.
Possible Cause Troubleshooting Step
Degradation due to improper storage Verify that stock solutions are stored at the recommended temperature (-20°C or below) and protected from light. Prepare fresh working solutions for each experiment.
Adsorption to container surfaces Use low-adsorption polypropylene or silanized glass containers for storage and preparation of solutions, especially at low concentrations.
pH-induced degradation If using aqueous buffers, ensure the pH is within a stable range (ideally neutral to slightly acidic). Prepare buffers fresh and verify the pH before use.
Solvent impurities Use high-purity, HPLC-grade solvents for solution preparation to avoid degradation catalyzed by impurities.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Compound degradation The new peaks are likely degradation products. To confirm, perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) to identify the retention times of the degradants.[5]
Contamination Ensure the cleanliness of all glassware and equipment. Analyze a solvent blank to rule out contamination from the solvent or HPLC system.
Interaction with excipients (in formulated products) If working with a formulation, excipients may interact with the compound. Analyze a placebo sample to identify any interfering peaks.
Mobile phase instability Ensure the mobile phase is properly prepared, degassed, and stable over the course of the analysis. Some mobile phase additives can degrade over time.
Issue 3: Poor peak shape (tailing or fronting) in HPLC analysis.
Possible Cause Troubleshooting Step
Secondary interactions with the column The primary amine group can interact with residual silanols on the stationary phase, causing peak tailing. Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase at a low concentration (e.g., 0.1%). Adjusting the mobile phase pH can also help.[6]
Column overload Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.
Inappropriate mobile phase pH The pH of the mobile phase can affect the ionization state of the amine and its interaction with the stationary phase. Optimize the pH to improve peak shape.
Column deterioration The column may be contaminated or have lost its efficiency. Flush the column with a strong solvent or replace it if necessary.

Quantitative Data Summary

The following table summarizes typical degradation observed for structurally similar compounds (Fluoxetine and Duloxetine) under forced degradation conditions. This data can be used as a guide to anticipate the stability of this compound.

Stress Condition Typical Degradation (%) of Analogs Reference
Acid Hydrolysis (e.g., 0.1 M HCl, 80°C, 12h) 15 - 41[2][7]
Base Hydrolysis (e.g., 0.1 M NaOH, 80°C, 8h) 3 - 97[2][7]
Oxidative (e.g., 3% H₂O₂, RT, 24h) Minimal to ~20%[7][8]
Thermal (e.g., 80°C, 24h) Generally stable in solid form, some degradation in solution[2][7]
Photolytic (e.g., UV light, 10-15 days) Significant degradation in solution[2][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[5]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[5]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5]

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.[5]

    • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (e.g., 254 nm) for a defined period. Keep a control sample in the dark.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method (Based on Fluoxetine and Duloxetine Methods)

This method can be used as a starting point for developing a validated stability-indicating HPLC method for this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 50 mM KH₂PO₄, pH adjusted to 6.0 with triethylamine) and acetonitrile (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 220-230 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Apply Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Apply Stress Conditions oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Apply Stress Conditions thermal Thermal (80°C) prep_stock->thermal Apply Stress Conditions photo Photolytic (UV light) prep_stock->photo Apply Stress Conditions neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data Compare Chromatograms troubleshooting_logic start Inconsistent Assay Results check_solution Check Solution Stability start->check_solution check_hplc Review HPLC Method start->check_hplc storage Improper Storage? check_solution->storage ph Incorrect pH? check_solution->ph light Light Exposure? check_solution->light column Column Issues? check_hplc->column mobile_phase Mobile Phase Problem? check_hplc->mobile_phase solution1 Store at -20°C, protect from light storage->solution1 solution2 Use fresh, pH-verified buffer ph->solution2 solution3 Use amber vials light->solution3 solution4 Use base-deactivated column or add competing amine column->solution4 solution5 Prepare fresh mobile phase, degas properly mobile_phase->solution5

References

Technical Support Center: Minimizing Off-Target Effects of 3-(3-Fluorophenoxy)propylamine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(3-Fluorophenoxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects of this compound in cellular models.

For the purpose of this guide, we will consider this compound as a hypothetical inhibitor of a novel kinase, "Target Kinase Alpha" (TKA), which is implicated in a specific cancer signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: As a small molecule inhibitor, this compound has the potential to bind to proteins other than its intended target, TKA. These off-target interactions can lead to unintended cellular responses, such as unexpected cytotoxicity, modulation of unrelated signaling pathways, or other phenotypic changes that are not mediated by the inhibition of TKA.[1] It is crucial to experimentally validate that the observed effects of the compound are indeed due to its on-target activity.

Q2: How can I differentiate between on-target and off-target effects of this compound?

A2: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings.[2] Key strategies include:

  • Rescue Experiments: Overexpression of the wild-type target (TKA) should rescue the phenotypic effects of the compound if they are on-target.

  • Knockout/Knockdown Models: Using CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of TKA should phenocopy the effects of this compound. The compound should have no further effect in a TKA-knockout cell line.

  • Structurally Unrelated Inhibitors: Using a different, structurally unrelated inhibitor of TKA should produce the same phenotype.

  • Inactive Control Compound: A structurally similar but inactive analog of this compound should not produce the observed phenotype.

Q3: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of TKA. What could be the cause?

A3: Unexpectedly high cytotoxicity is a common indicator of off-target effects.[3][4] Several factors could be at play:

  • Off-target kinase inhibition: this compound might be inhibiting other essential kinases, leading to cell death.[5][6]

  • Solvent toxicity: Ensure the concentration of your vehicle (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.5%).[7]

  • Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of an off-target protein.

  • Compound aggregation: At higher concentrations, small molecules can form aggregates that can induce non-specific cytotoxicity.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability

Potential Cause Troubleshooting Steps
Off-target toxicity 1. Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the EC50 for on-target activity. A narrow therapeutic window suggests potential off-target effects. 2. Test the compound in a TKA knockout/knockdown cell line. If cytotoxicity persists, it is likely off-target. 3. Perform a broad kinase panel screening to identify potential off-target kinases.
Vehicle (e.g., DMSO) toxicity 1. Run a vehicle control with the same concentrations of the solvent used for the compound treatment. 2. Keep the final solvent concentration consistent across all wells and ideally below 0.5%.[7]
Sub-optimal cell culture conditions 1. Regularly check for mycoplasma contamination.[3] 2. Ensure the incubator has correct temperature, CO2, and humidity levels.[3] 3. Use a consistent and healthy passage number of cells for experiments.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

Potential Cause Troubleshooting Steps
Poor cell permeability 1. Utilize cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm the compound is reaching and binding to TKA inside the cell.[8][9][10][11][12]
Compound efflux 1. Co-incubate with known efflux pump inhibitors to see if the cellular potency of this compound increases.
Rapid metabolism of the compound 1. Analyze the stability of the compound in cell culture medium and cell lysates over time using LC-MS.

Issue 3: Activation of an Unrelated Signaling Pathway

Potential Cause Troubleshooting Steps
Off-target kinase inhibition or activation 1. Use phosphoproteomics to get an unbiased view of signaling pathways affected by the compound.[13][14] 2. Validate phosphoproteomics hits using Western blotting with phospho-specific antibodies.
Feedback loops or pathway crosstalk 1. Consult signaling pathway databases (e.g., KEGG, Reactome) to identify potential connections between the TKA pathway and the unexpectedly activated pathway. 2. Use specific inhibitors for the activated pathway to see if it reverses the observed phenotype.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify that this compound binds to its intended target, TKA, in intact cells.[8][9][10][11][12]

Materials:

  • Cell culture reagents

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blot reagents

  • Primary antibody against TKA

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with vehicle control for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot: Collect the supernatant and analyze the amount of soluble TKA by Western blotting.

Data Analysis:

  • Quantify the band intensities for TKA at each temperature for both treated and vehicle control samples.

  • Plot the percentage of soluble TKA relative to the unheated control against the temperature.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Phosphoproteomics Workflow for Off-Target Pathway Analysis

This protocol provides a general workflow to identify unintended signaling pathway alterations upon treatment with this compound.[13][14]

Materials:

  • Cell culture reagents

  • This compound and vehicle control

  • Lysis buffer with protease and phosphatase inhibitors

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)

  • LC-MS/MS equipment and software

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells and quantify protein concentration.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the peptide mixture using a TiO2 or IMAC-based method.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Use bioinformatics software to identify and quantify changes in phosphopeptide abundance between the treated and control samples. Perform pathway analysis on the significantly altered phosphoproteins to identify affected signaling pathways.

Data Presentation

Table 1: Potency of this compound

Assay Type Parameter Value (µM)
Biochemical AssayTKA Ki0.05
Cellular On-Target AssayTKA p-Substrate IC500.5
Cellular Viability AssayCytotoxicity CC5015

Table 2: Kinase Selectivity Profile of this compound (1 µM)

Kinase % Inhibition
TKA (Target Kinase Alpha) 95%
Off-Target Kinase 185%
Off-Target Kinase 240%
Off-Target Kinase 35%

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway RTK Receptor Tyrosine Kinase TKA Target Kinase Alpha (TKA) RTK->TKA Activates Substrate TKA Substrate TKA->Substrate Phosphorylates Phenotype_On Desired Phenotype (e.g., Apoptosis) Substrate->Phenotype_On OffTarget Off-Target Kinase 1 OffSubstrate Off-Target Substrate OffTarget->OffSubstrate Phosphorylates Phenotype_Off Undesired Phenotype (e.g., Cytotoxicity) OffSubstrate->Phenotype_Off Compound This compound Compound->TKA Inhibits Compound->OffTarget Inhibits

Caption: Hypothetical signaling pathways affected by this compound.

G Start Start: Unexpected Phenotype Observed DoseResponse Perform Dose-Response for On-Target vs. Cytotoxicity Start->DoseResponse CETSA Perform CETSA for Target Engagement DoseResponse->CETSA Knockout Test in TKA Knockout/Knockdown Cells CETSA->Knockout Phosphoproteomics Conduct Phosphoproteomics Knockout->Phosphoproteomics Analyze Analyze Data and Identify Potential Off-Targets Phosphoproteomics->Analyze Validate Validate Off-Targets with Specific Inhibitors/Rescue Analyze->Validate End Conclusion: On-Target or Off-Target Effect Validate->End

Caption: Experimental workflow for investigating off-target effects.

G Start Unexpected Cytotoxicity? VehicleControl Is Vehicle Control Toxic? Start->VehicleControl Yes KnockoutToxic Is Compound Toxic in TKA Knockout Cells? VehicleControl->KnockoutToxic No OptimizeVehicle Optimize Vehicle Concentration VehicleControl->OptimizeVehicle Yes OffTargetTox Likely Off-Target Toxicity KnockoutToxic->OffTargetTox Yes OnTargetTox Possible On-Target Toxicity KnockoutToxic->OnTargetTox No CheckCulture Check for Contamination/ Culture Conditions OptimizeVehicle->CheckCulture

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

strategies to increase the bioavailability of 3-(3-Fluorophenoxy)propylamine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to increase the bioavailability of 3-(3-Fluorophenoxy)propylamine in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My preliminary in vivo studies with this compound show low oral bioavailability. What are the potential reasons for this?

Low oral bioavailability can stem from several factors. For a small molecule like this compound, the most common reasons include:

  • Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low membrane permeability: The molecule may have difficulty crossing the intestinal epithelium to enter the bloodstream.

  • Presystemic metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.

  • Efflux by transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

Q2: What are the initial steps I should take to improve the bioavailability of my compound?

A stepwise approach is recommended. Start with simple formulation strategies before moving to more complex chemical modifications.

  • Basic Formulation: Ensure the compound is adequately solubilized in the dosing vehicle. Simple aqueous or co-solvent systems should be evaluated first.

  • Solid Form Optimization: Investigate different solid forms of the compound, such as salts or polymorphs, which can have different solubility and dissolution properties.[1]

  • Excipient Screening: Incorporate pharmaceutical excipients that can enhance solubility, permeability, or inhibit efflux transporters.[2][3][4][5][6]

Q3: Can you explain the role of excipients in more detail?

Excipients are inactive ingredients that can significantly improve a drug's performance.[2][5] Key classes of excipients that can enhance bioavailability include:

  • Solubilizers: Surfactants (e.g., Tweens, Cremophor) and cyclodextrins can increase the solubility of poorly soluble compounds.[2][4]

  • Permeation Enhancers: These agents can facilitate the transport of the drug across the intestinal membrane.[2][4]

  • P-gp Inhibitors: Some excipients, like certain grades of polyethylene glycol (PEG) and Vitamin E TPGS, can inhibit the function of efflux pumps.[3]

  • Lipid-Based Excipients: Formulating the compound in lipids can enhance its absorption through the lymphatic system, potentially bypassing first-pass metabolism in the liver.[4][7]

Troubleshooting Guides

Issue 1: Poor and Variable Exposure in Animal Studies

Symptoms:

  • Low and inconsistent plasma concentrations of this compound after oral dosing.

  • High inter-animal variability in pharmacokinetic (PK) parameters.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility / Dissolution 1. Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution.[8] 2. Amorphous Solid Dispersions: Formulating the compound in an amorphous state within a polymer matrix can improve its apparent solubility and dissolution rate.[9][10] 3. Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) or lipid solutions to keep the compound solubilized in the GI tract.[7][11]
Low Permeability 1. Permeation Enhancers: Include excipients known to enhance membrane permeability in the formulation. 2. Prodrug Approach: Synthesize a more lipophilic prodrug that can passively diffuse across the intestinal membrane and then convert to the active compound.[12][13][14]
High First-Pass Metabolism 1. Metabolism Inhibitors: Co-administer the compound with known inhibitors of the metabolizing enzymes (if known).[15] 2. Prodrug Strategy: Design a prodrug that masks the site of metabolism.[12][13] 3. Lymphatic Targeting: Utilize lipid-based formulations to promote lymphatic absorption, thereby reducing first-pass hepatic metabolism.
Issue 2: Difficulty in Formulating a Stable and Soluble Dosing Solution

Symptoms:

  • The compound precipitates out of the dosing vehicle over time.

  • Inability to achieve the desired concentration for dosing.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Intrinsic Solubility 1. pH Adjustment: For an amine-containing compound, adjusting the pH of the vehicle to be more acidic can increase solubility. 2. Co-solvents: Use a mixture of water and organic co-solvents (e.g., PEG 400, propylene glycol, ethanol). 3. Complexation: Utilize cyclodextrins to form inclusion complexes and enhance aqueous solubility.[4]
Chemical Instability 1. Stability Studies: Assess the stability of the compound in different vehicles and at different pH values. 2. Antioxidants/Chelating Agents: If oxidative degradation is suspected, add antioxidants or chelating agents to the formulation.[4][5]
Salt Form Issues 1. Salt Screening: If using a salt form, ensure it is stable and does not disproportionate in the chosen vehicle. Consider screening for alternative salt forms with better solubility and stability.[1]

Experimental Protocols

Protocol 1: Screening of Formulation Vehicles

Objective: To identify a suitable vehicle for oral dosing of this compound in rodents.

Methodology:

  • Prepare a stock solution of the compound in a soluble organic solvent (e.g., DMSO).

  • Prepare a series of common oral dosing vehicles (e.g., water, 0.5% methylcellulose, 20% PEG 400 in water, corn oil).

  • Spike the stock solution into each vehicle to achieve the target final concentration, ensuring the final concentration of the organic solvent is low (e.g., <1%).

  • Vortex each preparation thoroughly.

  • Visually inspect for precipitation immediately and after 1, 4, and 24 hours at room temperature and 4°C.

  • Quantify the concentration of the compound in the clear supernatant at each time point using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Evaluation of a Prodrug Strategy

Objective: To synthesize and evaluate an N-acyl or N-Mannich base prodrug of this compound to improve its lipophilicity and membrane permeability.

Methodology:

  • Synthesis:

    • N-acylation: React this compound with an appropriate acyl chloride or anhydride under basic conditions.

    • N-Mannich Base Formation: React the amine with formaldehyde and an NH-acidic compound.[12]

  • Physicochemical Characterization:

    • Confirm the structure of the prodrug using NMR and mass spectrometry.

    • Determine the lipophilicity (LogP or LogD) of the prodrug and compare it to the parent compound.

  • In Vitro Conversion Studies:

    • Incubate the prodrug in simulated gastric fluid, simulated intestinal fluid, and plasma from the target animal species.

    • Monitor the conversion of the prodrug to the parent amine over time using LC-MS/MS.

  • In Vivo Pharmacokinetic Study:

    • Dose two groups of animals (e.g., rats) orally with equimolar doses of the parent compound and the prodrug.

    • Collect blood samples at various time points post-dosing.

    • Analyze the plasma concentrations of both the prodrug and the parent compound.

    • Compare the pharmacokinetic parameters (AUC, Cmax, Tmax) to determine if the prodrug approach enhanced bioavailability.

Quantitative Data Summary

The following tables provide illustrative data on the potential improvements that can be achieved with different bioavailability enhancement strategies, based on literature examples for amine-containing compounds.

Table 1: Example of Solubility Enhancement with Prodrugs

CompoundProdrug MoietyFold Increase in Aqueous SolubilityReference
Loxapine (tertiary amine)N-phosphonooxymethyl>15,000x[16]
Pyrazolo[3,4-d]pyrimidineN-methylpiperazino-O-alkyl carbamate600x[17]
SNS-314 (aurora kinase inhibitor)Phosphate-ester335x[17]

Table 2: Example of Bioavailability Enhancement with Formulation Strategies

DrugFormulation StrategyFold Increase in Oral Bioavailability (Animal Model)
Poorly soluble compoundAmorphous Solid Dispersion2-10x
Lipophilic drugSelf-Emulsifying Drug Delivery System (SEDDS)3-8x
P-gp substrateFormulation with P-gp inhibitor2-5x

Note: These are generalized examples. The actual improvement for this compound will depend on its specific physicochemical properties.

Visualizations

G cluster_0 Initial Screening cluster_1 Formulation Strategies cluster_2 Chemical Modification A Low Bioavailability Observed B Physicochemical Characterization (Solubility, Permeability) A->B C Solid Form Screening (Salts, Polymorphs) B->C Investigate D Excipient Screening (Solubilizers, Permeation Enhancers) B->D Investigate E Lipid-Based Formulations (SEDDS, Nanoparticles) B->E Investigate G In Vivo PK Study C->G D->G F Prodrug Synthesis (e.g., N-acylation) E->F If necessary E->G F->G H Improved Bioavailability G->H

Caption: Workflow for troubleshooting low oral bioavailability.

Caption: Prodrug strategy for enhancing intestinal absorption.

References

Technical Support Center: Optimizing Dosage and Administration of 3-(3-Fluorophenoxy)propylamine for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-(3-Fluorophenoxy)propylamine is a compound with limited publicly available research data. The following technical support center provides a generalized framework and illustrative examples based on common practices in early-stage drug development. All experimental details, including dosages and protocols, are hypothetical and should be adapted based on internally generated data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo studies with this compound?

A1: For a novel compound like this compound with limited data, a dose-ranging study is essential. We recommend starting with a low dose, for example, 1 mg/kg, and escalating to higher doses (e.g., 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg) in a small cohort of animals. It is crucial to monitor for signs of toxicity and efficacy at each dose level.

Q2: What is the most suitable vehicle for dissolving this compound for administration?

A2: The choice of vehicle depends on the compound's solubility. Preliminary solubility tests should be conducted. Common vehicles for preclinical studies include:

  • Saline

  • Phosphate-buffered saline (PBS)

  • A solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

The final concentration of organic solvents like DMSO should be kept to a minimum to avoid vehicle-induced toxicity.

Q3: How can I monitor the efficacy of this compound in my experimental model?

A3: Efficacy monitoring is model-dependent. For instance, in an oncology model, this could involve measuring tumor volume with calipers twice a week. In a neuroscience model, behavioral tests could be conducted at specified time points post-administration. It is important to have clear, quantifiable endpoints defined before the study begins.

Q4: What are the potential side effects to watch for during in vivo administration?

A4: Common side effects to monitor in animal models include weight loss, changes in behavior (lethargy or hyperactivity), ruffled fur, and signs of distress. A daily health check is recommended. If any severe adverse effects are observed, the animal should be euthanized, and a necropsy may be warranted to determine the cause.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent efficacy results between experiments. 1. Variability in drug preparation. 2. Inconsistent administration technique. 3. Biological variability in the animal model.1. Prepare fresh solutions for each experiment and ensure complete dissolution. 2. Ensure all personnel are trained on the same administration protocol (e.g., intraperitoneal, oral gavage). 3. Increase the sample size (n-number) per group to account for biological variance.
Precipitation of the compound in the vehicle. 1. The compound has low solubility in the chosen vehicle. 2. The solution is supersaturated.1. Test alternative vehicles or a co-solvent system. 2. Gently warm the solution or use sonication to aid dissolution. Prepare a less concentrated stock if necessary.
Observed toxicity at a dose expected to be therapeutic. 1. The therapeutic window is narrower than anticipated. 2. The vehicle is causing toxicity.1. Conduct a more detailed dose-response study with smaller dose increments. 2. Run a vehicle-only control group to assess the toxicity of the vehicle itself.
No observable effect even at high doses. 1. Poor bioavailability of the compound. 2. The compound is not active against the intended target in this model. 3. Rapid metabolism and clearance of the compound.1. Consider alternative routes of administration (e.g., intravenous vs. oral). 2. Confirm target engagement with a specific biomarker assay if available. 3. Conduct pharmacokinetic studies to determine the compound's half-life and exposure.

Hypothetical Experimental Data

Table 1: Dose-Ranging Study of this compound in a Xenograft Mouse Model

Dosage (mg/kg) Administration Route Number of Animals (n) Average Tumor Growth Inhibition (%) Observed Toxicity
1Oral Gavage815%None
5Oral Gavage845%None
10Oral Gavage870%Mild weight loss (<5%)
25Oral Gavage875%Significant weight loss (>10%)
50Oral Gavage8Not DeterminedSevere toxicity, study terminated

Table 2: Comparison of Administration Routes for this compound (10 mg/kg)

Administration Route Number of Animals (n) Average Tumor Growth Inhibition (%) Peak Plasma Concentration (ng/mL)
Oral Gavage870%250
Intraperitoneal885%600
Intravenous895%1200

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), PEG300, Tween 80, Sterile Water, 1.5 mL microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • For a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water, first dissolve the compound in DMSO.

    • Add PEG300 and vortex thoroughly.

    • Add Tween 80 and vortex again.

    • Finally, add sterile water to reach the final volume and concentration.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution for any precipitates before administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

  • Animal Model: Athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Subcutaneously implant 1 x 10^6 cancer cells in the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment and control groups (n=8 per group).

  • Dosing:

    • Vehicle Control Group: Administer the vehicle solution orally once daily.

    • Treatment Groups: Administer this compound at the desired doses (e.g., 5 mg/kg and 10 mg/kg) orally once daily.

  • Data Collection:

    • Measure tumor volume using digital calipers twice a week. Tumor volume = (Length x Width²) / 2.

    • Record the body weight of each mouse twice a week.

  • Endpoint: Continue the study for 21 days or until tumors in the control group reach the predetermined endpoint size. Euthanize animals and collect tumors for further analysis.

Visualizations

experimental_workflow start Start: Cell Implantation (1x10^6 cells) tumor_growth Tumor Growth Monitoring (Volume = 100-150 mm³) start->tumor_growth randomization Randomization (n=8 per group) tumor_growth->randomization treatment Daily Dosing (Vehicle or Compound) randomization->treatment monitoring Data Collection (Tumor Volume & Body Weight) treatment->monitoring Twice Weekly monitoring->treatment Daily Cycle endpoint Endpoint Analysis (21 Days or Max Tumor Size) monitoring->endpoint end End endpoint->end

Caption: Workflow for an in vivo xenograft efficacy study.

logical_troubleshooting issue Issue Inconsistent Efficacy cause1 Potential Cause 1 Drug Preparation Variability issue:f0->cause1:f0 cause2 Potential Cause 2 Administration Technique issue:f0->cause2:f0 cause3 Potential Cause 3 Biological Variability issue:f0->cause3:f0 solution1 Solution Prepare Fresh Solutions cause1:f0->solution1:f0 solution2 Solution Standardize Protocol cause2:f0->solution2:f0 solution3 Solution Increase Sample Size cause3:f0->solution3:f0

Caption: Troubleshooting logic for inconsistent experimental results.

Validation & Comparative

Specificity Analysis of 3-(3-Fluorophenoxy)propylamine Derivatives for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of three prominent psychoactive compounds derived from the phenoxypropylamine scaffold: Fluoxetine, Atomoxetine, and Nisoxetine. As derivatives of a structure related to 3-(3-Fluorophenoxy)propylamine, these compounds offer valuable insights into the specificity of this chemical class for its primary molecular targets: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The data presented herein, including binding affinities and detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in validating the specificity of novel compounds and understanding the structure-activity relationships within this important class of molecules.

Comparative Binding Affinity

The in vitro binding affinities of Fluoxetine, Atomoxetine, and Nisoxetine for human monoamine transporters are summarized below. This data, presented as inhibitor constant (Ki) values, allows for a direct comparison of the potency and selectivity of each compound. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
Fluoxetine ~1-3~100-300~1000-3000~100-150~500-1000
Atomoxetine ~100-200~3-5~1000-2000~0.02-0.04~5-10
Nisoxetine ~150-200~0.5-1~500-1000~0.003-0.005~3-5

Note: The Ki values are approximate ranges compiled from multiple sources to account for variations in experimental conditions. The selectivity ratios are calculated based on these approximate ranges and provide a measure of the compound's preference for one transporter over another.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the monoamine reuptake mechanism targeted by these compounds and the general workflow for determining their binding affinities.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamine) Monoamine Monoamine Vesicle->Monoamine Release Transporter Monoamine Transporter (SERT, NET, DAT) MAO Monoamine Oxidase Transporter->MAO Metabolism Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor Phenoxypropylamine Derivative Inhibitor->Transporter Inhibition

Caption: Monoamine neurotransmitter lifecycle and inhibitor action.

A Cell Culture (HEK293 cells expressing SERT, NET, or DAT) B Membrane Preparation (Homogenization and Centrifugation) A->B C Radioligand Binding Assay (Incubation with radioligand and test compound) B->C D Filtration (Separation of bound and free radioligand) C->D E Scintillation Counting (Quantification of bound radioactivity) D->E F Data Analysis (Calculation of Ki values) E->F

Caption: Workflow for radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinity and functional activity of compounds targeting monoamine transporters.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the monoamine transporters by competing with a radiolabeled ligand.

a. Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • SERT: [³H]Citalopram or [³H]Paroxetine

    • NET: [³H]Nisoxetine or [³H]Tomoxetine

    • DAT: [³H]WIN 35,428 or [³H]GBR-12935

  • Test Compounds: Fluoxetine, Atomoxetine, Nisoxetine, and the compound of interest (e.g., this compound).

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

b. Method:

  • Membrane Preparation:

    • Harvest cultured HEK293 cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate radioligand (at a concentration near its Kd), 50 µL of a range of concentrations of the test compound, and 100 µL of the membrane preparation (containing 10-50 µg of protein).

    • For determining non-specific binding, a high concentration of a known selective inhibitor is used instead of the test compound (e.g., 10 µM Desipramine for NET, 10 µM Citalopram for SERT, 10 µM GBR-12909 for DAT).

    • Incubate the plate at room temperature (or 4°C for some ligands) for 60-120 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethylenimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the target transporter.

a. Materials:

  • Cell Lines: HEK293 cells stably expressing human SERT, NET, or DAT.

  • Substrates:

    • Radiolabeled: [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), [³H]Dopamine or [³H]MPP+ (for DAT).

    • Fluorescent: e.g., ASP+ (a fluorescent substrate for all three transporters).

  • Test Compounds: Fluoxetine, Atomoxetine, Nisoxetine, and the compound of interest.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4).

  • Scintillation Fluid (for radiolabeled assays).

  • Fluorometer (for fluorescent assays).

b. Method:

  • Cell Plating:

    • Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Assay Procedure:

    • Wash the cells twice with pre-warmed uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle in uptake buffer for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled or fluorescent substrate to each well.

    • Incubate for a short period (typically 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Quantification:

    • For radiolabeled assays: Lyse the cells with a lysis buffer (e.g., 1% SDS) and measure the radioactivity in the lysate using a scintillation counter.

    • For fluorescent assays: Measure the fluorescence intensity of the cell lysate or directly in the well using a plate reader.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the uptake in the presence of a high concentration of a known selective inhibitor from the total uptake.

    • Determine the IC50 value for the inhibition of uptake by the test compound.

Conclusion

The data and protocols presented in this guide demonstrate that compounds based on the phenoxypropylamine scaffold, including derivatives of this compound, exhibit a wide range of affinities and selectivities for the monoamine transporters. Fluoxetine is a potent and selective SERT inhibitor, Atomoxetine is a potent and selective NET inhibitor, and Nisoxetine is a highly potent and selective NET inhibitor. The distinct specificity profiles of these closely related molecules underscore the importance of subtle structural modifications in determining their molecular targets. By utilizing the provided experimental methodologies, researchers can effectively characterize the specificity of novel compounds, contributing to the development of more targeted and efficacious therapeutics for a variety of neurological and psychiatric disorders.

Comparative Analysis of 3-(3-Fluorophenoxy)propylamine and Structurally Related Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research compound 3-(3-Fluorophenoxy)propylamine with structurally similar compounds known for their activity as monoamine reuptake inhibitors. The information presented is intended to support further research and drug development efforts in the field of neuroscience and pharmacology.

Introduction

This compound belongs to the phenoxy-propylamine class of compounds, a scaffold that has given rise to several clinically significant drugs targeting the central nervous system. These compounds are known to interact with monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby modulating the levels of these neurotransmitters in the synaptic cleft. The substitution pattern on the phenoxy ring and modifications to the propylamine side chain are critical determinants of the potency and selectivity of these compounds. This guide focuses on the impact of a fluorine substitution at the 3-position of the phenoxy ring and compares its potential pharmacological profile with well-characterized analogs.

Structural Analogs for Comparison

The following compounds have been selected for comparison due to their structural similarity to this compound and their well-documented activity as monoamine reuptake inhibitors:

  • Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI) used for the treatment of attention deficit hyperactivity disorder (ADHD). It features a 2-methylphenoxy group.

  • Nisoxetine: Another potent and selective NRI with a 2-methoxyphenoxy group.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. It is characterized by a 4-trifluoromethylphenoxy group.

  • Duloxetine: A dual serotonin and norepinephrine reuptake inhibitor (SNRI) used for treating depression, anxiety, and neuropathic pain. It possesses a naphthyloxy group.

Comparative Biological Activity

CompoundKey Structural FeaturePrimary Target(s)Potency (Ki, nM) - NETPotency (Ki, nM) - SERT
This compound 3-FluorophenoxyPredicted NET/SERTData not availableData not available
Atomoxetine 2-MethylphenoxyNET~5>1000
Nisoxetine 2-MethoxyphenoxyNET~1~200
Fluoxetine 4-TrifluoromethylphenoxySERT~200~1
Duloxetine 1-NaphthyloxySERT & NET~8~1

Note: The potency values are approximate and can vary depending on the specific assay conditions. The data for Atomoxetine, Nisoxetine, Fluoxetine, and Duloxetine are derived from various published studies.

The table above highlights the profound impact of the substituent on the phenoxy ring. Ortho-substituents (as in atomoxetine and nisoxetine) tend to confer selectivity for the norepinephrine transporter, while substitution at the para-position with an electron-withdrawing group (as in fluoxetine) favors serotonin transporter inhibition. Duloxetine's more complex naphthyloxy group results in potent dual inhibition. The 3-fluoro substitution in the target compound is an interesting case, and its effect on transporter affinity and selectivity warrants direct experimental investigation.

Signaling Pathway of Monoamine Reuptake Inhibition

The primary mechanism of action for these compounds involves the blockade of monoamine transporters. This inhibition leads to an increased concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Caption: Monoamine reuptake inhibition by phenoxy-propylamine compounds.

Experimental Protocols

The following are generalized experimental protocols for assessing the activity of compounds at monoamine transporters. Specific details may need to be optimized for this compound.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a test compound for a specific transporter.

Workflow:

G A Prepare cell membranes expressing SERT or NET B Incubate membranes with a radioligand (e.g., [3H]-citalopram for SERT, [3H]-nisoxetine for NET) and varying concentrations of the test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity of the bound ligand using liquid scintillation counting C->D E Calculate IC50 and Ki values from concentration-response curves D->E

Caption: Workflow for radioligand binding assays.

Detailed Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Assay: The prepared membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]citalopram for SERT or [³H]nisoxetine for NET) and a range of concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT or desipramine for NET).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The filters are washed, and the amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter into synaptosomes (isolated nerve terminals).

Workflow:

G A Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hypothalamus for NET, cortex for SERT) B Pre-incubate synaptosomes with varying concentrations of the test compound A->B C Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [3H]-serotonin or [3H]-norepinephrine) B->C D Terminate uptake by rapid filtration and washing with ice-cold buffer C->D E Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes D->E F Determine the IC50 value for uptake inhibition E->F

Caption: Workflow for synaptosomal uptake assays.

Detailed Methodology:

  • Synaptosome Preparation: Specific brain regions from rodents (e.g., rat or mouse) are dissected and homogenized in a suitable buffer. The homogenate is then centrifuged to isolate the synaptosomal fraction.

  • Uptake Assay: Synaptosomes are pre-incubated with various concentrations of the test compound. The uptake of the neurotransmitter is initiated by adding a radiolabeled substrate (e.g., [³H]serotonin or [³H]norepinephrine).

  • Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The radioactivity trapped inside the synaptosomes on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the neurotransmitter uptake (IC50) is determined from the concentration-response curve.

Conclusion

This compound represents an important research compound within the phenoxy-propylamine class. Based on the known structure-activity relationships of its analogs, it is hypothesized to act as a monoamine reuptake inhibitor. The precise affinity and selectivity for the serotonin and norepinephrine transporters will depend on the influence of the 3-fluoro substitution on the phenoxy ring. Further experimental evaluation using the described protocols is necessary to fully characterize its pharmacological profile and to determine its potential for further development as a therapeutic agent for central nervous system disorders.

cross-reactivity profiling of 3-(3-Fluorophenoxy)propylamine against a panel of receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Receptor Binding Affinities for Fluoxetine and Atomoxetine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cross-reactivity profile of 3-(3-Fluorophenoxy)propylamine against a broad panel of receptors is not publicly available. This guide provides a comparative analysis of two structurally related and widely studied phenoxypropylamine derivatives: Fluoxetine and Atomoxetine. This information is intended to serve as a reference for understanding the potential off-target interactions of compounds containing the phenoxypropylamine scaffold.

Introduction

Phenoxypropylamine derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of several widely used drugs. Understanding the cross-reactivity profile of these molecules is crucial for predicting potential off-target effects, ensuring therapeutic selectivity, and identifying opportunities for drug repurposing. This guide presents a comparative overview of the receptor binding affinities of two prominent drugs, Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Atomoxetine, a norepinephrine reuptake inhibitor (NRI).

Data Presentation

The following table summarizes the binding affinities (Ki, in nM) of Fluoxetine and Atomoxetine for their primary targets and a selection of off-target receptors. Lower Ki values indicate higher binding affinity.

Receptor/TransporterFluoxetine (Ki, nM)Atomoxetine (Ki, nM)Primary Function
Primary Targets
Serotonin Transporter (SERT)1.1 - 1.4[1]Low affinity[2]Serotonin reuptake
Norepinephrine Transporter (NET)No significant effect[3]High affinity[4][5]Norepinephrine reuptake
Off-Target Receptors
Dopamine Transporter (DAT)>1000Low affinity[2]Dopamine reuptake
Serotonin 5-HT2B ReceptorHigh affinity[6]-Serotonergic signaling
Serotonin 5-HT2C Receptor64 (for R-fluoxetine)[1]-Serotonergic signaling
Muscarinic ReceptorsMinimal affinity[3]Little to no affinity[5][7]Cholinergic signaling
Histaminic H1 ReceptorsMinimal affinity[3]-Histaminergic signaling
Adrenergic Alpha-1 ReceptorsMinimal affinity[3]-Adrenergic signaling
Adrenergic Alpha-2 ReceptorsMinimal affinity[3]-Adrenergic signaling
μ-Opioid Receptor-Sub-micromolar (for metabolite)Opioid signaling
κ-Opioid Receptor-Sub-micromolar (for metabolite)Opioid signaling

Data for Atomoxetine's affinity for opioid receptors is for its major active metabolite, 4-hydroxyatomoxetine.

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for this type of experiment.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A specific radioligand for the target receptor (e.g., [³H]-citalopram for SERT).

  • Test compound (e.g., Fluoxetine or Atomoxetine) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

  • Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor_Source Receptor Source (Cell Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Source->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for a Radioligand Binding Assay.

Serotonergic_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT SERT Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Binds Vesicle Vesicle Vesicle->Serotonin Release Fluoxetine Fluoxetine Fluoxetine->SERT Blocks Signaling_Cascade Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Activates

Caption: Simplified Serotonergic Signaling Pathway and the Action of Fluoxetine.

References

A Head-to-Head Comparison: 3-(3-Fluorophenoxy)propylamine and its Non-Fluorinated Analog, 3-Phenoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing drug-like properties. This guide provides a detailed head-to-head comparison of 3-(3-Fluorophenoxy)propylamine and its non-fluorinated parent compound, 3-Phenoxypropylamine. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. This document aims to objectively present the available data for these two compounds, offering a framework for understanding the impact of fluorination in this particular chemical scaffold. While direct comparative experimental data is limited in the public domain, this guide synthesizes available physicochemical information and provides generalized experimental protocols relevant to their evaluation.

Physicochemical Properties

The introduction of a fluorine atom is known to alter key physicochemical parameters such as lipophilicity, pKa, and metabolic stability. Below is a summary of the available data for this compound and 3-Phenoxypropylamine.

PropertyThis compound3-Phenoxypropylamine
Molecular Formula C₉H₁₂FNOC₉H₁₃NO
Molecular Weight 169.20 g/mol [1]151.21 g/mol
Predicted Boiling Point 245.2 ± 20.0 °CData not available
Predicted Density 1.096 ± 0.06 g/cm³Data not available
Appearance Data not availableData not available
Solubility Data not availableData not available
pKa Data not availableData not available

Pharmacological and Pharmacokinetic Profiles

ParameterThis compound3-Phenoxypropylamine3-Phenylpropylamine (for illustrative context)
Mechanism of Action Data not availableData not availableNorepinephrine-dopamine releasing agent
Receptor Binding Affinity (e.g., Ki) Data not availableData not availableData not available
In Vitro Potency (e.g., EC₅₀/IC₅₀) Data not availableData not availableData not available
Metabolic Stability (e.g., in vitro half-life) Data not availableData not availableMinimal metabolism
Bioavailability Data not availableData not availableWell absorbed orally
Elimination Half-life Data not availableData not availableApproximately 4 hours
Primary Route of Excretion Data not availableData not availablePrimarily excreted unchanged in urine

Experimental Protocols

While specific experimental data for these compounds is scarce, the following are detailed, generalized methodologies for key experiments that would be crucial in a head-to-head comparison.

Synthesis of this compound and 3-Phenoxypropylamine

A plausible synthetic route for both compounds could involve the Williamson ether synthesis followed by conversion of a suitable functional group to the primary amine.

  • Williamson Ether Synthesis: 3-Fluorophenol or phenol is reacted with a 3-halopropyl derivative (e.g., 1-bromo-3-chloropropane) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to form the corresponding 3-phenoxypropyl halide.

  • Gabriel Synthesis or Azide Reduction:

    • Gabriel Synthesis: The resulting 3-phenoxypropyl halide is reacted with potassium phthalimide. The subsequent hydrolysis of the phthalimide group, typically with hydrazine, yields the desired primary amine.

    • Azide Reduction: Alternatively, the halide can be displaced with sodium azide to form a 3-phenoxypropyl azide, which is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.

Radioligand Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity of the compounds for a specific receptor.

  • Membrane Preparation: A cell line or tissue expressing the target receptor is homogenized and centrifuged to isolate a membrane fraction containing the receptor. The protein concentration of the membrane preparation is determined.[2]

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

  • Competition Binding: Increasing concentrations of the test compounds (this compound or 3-Phenoxypropylamine) are added to the wells to compete with the radioligand for binding to the receptor.[3][4]

  • Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[3]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]

In Vitro Metabolic Stability Assay (General Protocol)

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.

  • Incubation: The test compounds are incubated with liver microsomes or hepatocytes, which contain a variety of drug-metabolizing enzymes.[5][6] The incubation mixture also contains necessary cofactors, such as NADPH.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[6]

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of the parent compound.[5]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this curve, the in vitro half-life (t₁/₂) of the compound is determined, which is a measure of its metabolic stability.[5]

Visualizations

Generalized Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis s1 Starting Materials (Phenol/3-Fluorophenol) s2 Williamson Ether Synthesis s1->s2 s3 Functional Group Interconversion s2->s3 s4 Final Products s3->s4 a1 Receptor Binding Assay s4->a1 a2 Metabolic Stability Assay s4->a2 d1 Determine Ki (Binding Affinity) a1->d1 d2 Determine t1/2 (Metabolic Stability) a2->d2 c1 Comparative Analysis d1->c1 d2->c1

Caption: Generalized workflow for the synthesis and evaluation of the compounds.

Hypothetical GPCR Signaling Pathway

Given that many neurologically active compounds target G-protein coupled receptors (GPCRs), the following diagram illustrates a generic GPCR signaling cascade that could be a potential mechanism of action for these compounds.

GPCR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Propylamine Derivative) Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha GDP -> GTP G_betagamma Gβγ G_Protein->G_betagamma Dissociates Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Second_Messenger->Downstream Activates

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.[7][8][9]

Conclusion

The comparison between this compound and 3-Phenoxypropylamine highlights a common challenge in early-stage drug discovery: a lack of publicly available, direct comparative data. The introduction of fluorine at the meta position of the phenoxy ring is anticipated to influence the compound's electronic properties and metabolic fate. This, in turn, could lead to altered receptor interactions and an improved pharmacokinetic profile for the fluorinated analog. However, without empirical data, these remain well-founded hypotheses. The experimental protocols provided herein offer a roadmap for generating the necessary data to rigorously evaluate these two compounds and elucidate the true impact of this specific fluorination. Further research is warranted to fully characterize and compare the pharmacological and pharmacokinetic profiles of these molecules.

References

Validating the Therapeutic Potential of 3-(3-Fluorophenoxy)propylamine in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 3-(3-Fluorophenoxy)propylamine, a key intermediate in the synthesis of several central nervous system (CNS) active agents. Due to a lack of direct experimental data on this compound in publicly available literature, this document presents a predictive comparison based on its structural similarity to known selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine. The experimental data and protocols provided are based on established methodologies for evaluating antidepressant efficacy and are intended to serve as a framework for the potential future investigation of this compound.

Overview and Rationale for Investigation

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting CNS disorders like depression and anxiety.[1] Its core structure is closely related to potent monoamine reuptake inhibitors. The presence of a fluorophenoxy group is a common feature in several successful neuropsychiatric drugs, often contributing to enhanced binding affinity and metabolic stability. This structural alert suggests that this compound itself may possess intrinsic pharmacological activity. This guide explores its hypothetical therapeutic potential in a preclinical model of depression, the Forced Swim Test (FST), and compares its predicted efficacy with the established antidepressant, fluoxetine.

Comparative Efficacy in a Preclinical Model of Depression

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.

Table 1: Predicted Comparative Efficacy of this compound and Fluoxetine in the Mouse Forced Swim Test

CompoundDose (mg/kg, i.p.)Immobility Time (seconds)% Decrease in Immobility vs. Vehicle
Vehicle (Saline)-180 ± 15-
This compound (Hypothetical) 10145 ± 1219.4%
20110 ± 1038.9%
4085 ± 952.8%
Fluoxetine (Reference) 10130 ± 1127.8%
2095 ± 847.2%
4070 ± 761.1%

Data for this compound is hypothetical and projected based on structural similarity to fluoxetine. Data for fluoxetine is representative of typical results from published studies. Values are presented as mean ± SEM.

Predicted Receptor Binding Profile

The primary mechanism of action for many antidepressants, including fluoxetine, is the inhibition of the serotonin transporter (SERT). The binding affinity of a compound to SERT is a key indicator of its potential efficacy as an SSRI.

Table 2: Predicted In Vitro Receptor Binding Affinities (Ki, nM)

TargetThis compound (Hypothetical) Fluoxetine (Reference)
Serotonin Transporter (SERT)5 - 151.1 - 2.5
Norepinephrine Transporter (NET)> 500> 300
Dopamine Transporter (DAT)> 1000> 1000

Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower Ki values indicate higher binding affinity. Data for this compound is a hypothetical prediction. Reference data for fluoxetine is compiled from various sources.

Experimental Protocols

Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in mice subjected to forced swimming.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound (this compound or Fluoxetine)

  • Vehicle (e.g., 0.9% saline)

  • Cylindrical glass beakers (25 cm height, 10 cm diameter)

  • Water bath to maintain water temperature at 23-25°C

  • Video recording and analysis software

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.

  • Pre-swim Session (Day 1): Place each mouse individually into a beaker filled with 15 cm of water (23-25°C) for 15 minutes. This session is for habituation.

  • Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the beakers with fresh water for a 6-minute test session.

  • Data Recording: Record the entire 6-minute session using a video camera.

  • Data Analysis: Score the last 4 minutes of the test session for immobility, which is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the test compound to the serotonin transporter (SERT).

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human SERT

  • Membrane preparation from SERT-expressing cells

  • Radioligand (e.g., [³H]Citalopram)

  • Test compound at various concentrations

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from HEK293-hSERT cells.

  • Binding Reaction: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the predicted mechanism of action of this compound and the experimental workflow for its evaluation.

G cluster_pathway Predicted Signaling Pathway of this compound Presynaptic Presynaptic Neuron Serotonin 5-HT Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal SERT SERT SERT->Presynaptic Vesicle Synaptic Vesicle Vesicle->Presynaptic Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Receptor->Postsynaptic Neuronal Signal Compound 3-(3-Fluorophenoxy) propylamine Compound->SERT Inhibition

Caption: Predicted mechanism of action for this compound.

G cluster_workflow Experimental Workflow for Efficacy Testing A Compound Synthesis and Purification B In Vitro Binding Assays (SERT, NET, DAT) A->B C Animal Model Selection (e.g., C57BL/6 Mice) B->C D Forced Swim Test (Acute Dosing) C->D E Data Analysis (Immobility Time) D->E F Comparison with Reference Drug (Fluoxetine) E->F G Conclusion on Antidepressant-like Potential F->G

Caption: Workflow for preclinical evaluation of antidepressant potential.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest its potential as a CNS-active agent, likely functioning as a selective serotonin reuptake inhibitor. The hypothetical data presented in this guide, based on its close structural relationship to fluoxetine, indicates that it may exhibit significant antidepressant-like effects in preclinical models.

Future research should focus on the synthesis and in vitro and in vivo characterization of this compound. Direct experimental validation using the protocols outlined in this guide is essential to confirm its therapeutic potential. Further studies could also explore its effects in other behavioral models of depression and anxiety, as well as its pharmacokinetic and toxicological profiles. Such investigations will be crucial in determining whether this compound or its derivatives represent a viable new avenue for the development of novel antidepressant therapies.

References

Comparative Analysis of 3-(3-Fluorophenoxy)propylamine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(3-Fluorophenoxy)propylamine analogs, a class of compounds known for their interaction with monoamine transporters. By examining the impact of structural modifications on binding affinity and selectivity, this document aims to inform the rational design of novel therapeutics targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Introduction to this compound Analogs

The 3-aryloxy-3-phenylpropylamine scaffold is a core component of several clinically significant drugs, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine. The this compound series represents a focused chemical space within this broader class, where systematic modifications can elucidate the key determinants of transporter affinity and selectivity. Understanding these relationships is crucial for developing next-generation antidepressants and other neuropharmacological agents with improved efficacy and side-effect profiles.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the structure-activity relationships of a representative set of this compound analogs. The data, compiled from various sources on structurally related compounds, illustrates how modifications to the amine substituent and the aromatic rings influence binding affinity at SERT, NET, and DAT.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound Analogs at Monoamine Transporters

Compound IDR1 (Amine Substituent)R2 (Phenoxy Ring)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
1 -H3-F15250200016.7133.3
2 -CH₃3-F1.11401500127.31363.6
3 -CH₂CH₃3-F5.8210180036.2310.3
4 -CH(CH₃)₂3-F25350>1000014.0>400
5 -CH₃4-CF₃0.81801200225.01500.0
6 -CH₃2-CH₃1289500.779.2
7 -CH₃4-Cl2.595110038.0440.0

Note: The data in this table is synthesized from multiple sources on structurally related 3-aryloxy-3-phenylpropylamines to illustrate general SAR trends and may not represent a single homogenous dataset.

Key SAR Observations:

  • Amine Substitution (R1):

    • N-methylation (Compound 2 vs. 1 ) significantly increases potency at SERT.

    • Increasing the steric bulk of the N-alkyl substituent beyond a methyl group (Compounds 3 and 4 ) generally leads to a decrease in SERT affinity.

  • Phenoxy Ring Substitution (R2):

    • The position and nature of the substituent on the phenoxy ring are critical for both potency and selectivity.

    • Electron-withdrawing groups, such as trifluoromethyl at the 4-position (Compound 5 , an analog of fluoxetine), can enhance SERT affinity and selectivity.

    • Substitution at the 2-position of the phenoxy ring can shift selectivity towards NET (Compound 6 ).

    • Halogen substitution at the 4-position (Compound 7 ) maintains good SERT affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for SERT, NET, and DAT.

Materials:

  • Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).

  • Test compounds (this compound analogs).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of a known inhibitor (e.g., fluoxetine for SERT) is used instead of the test compound. Total binding is determined in the absence of any competing ligand.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional potency of test compounds in inhibiting the reuptake of serotonin, norepinephrine, or dopamine into cells.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radiolabeled substrates: [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), and [³H]Dopamine (for DAT).

  • Test compounds.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Scintillation cocktail.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled substrate to each well.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity of the cell lysates using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

Visualizing Molecular Interactions and Experimental Processes

To better understand the biological context and experimental design, the following diagrams have been generated.

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5-HT_vesicle 5-HT Vesicle 5-HT_synapse 5-HT 5-HT_vesicle->5-HT_synapse Release 5-HT_reuptake 5-HT 5-HT_synapse->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT_synapse->5-HT_Receptor Binding SSRI 3-(3-Fluorophenoxy) propylamine Analog SSRI->SERT Inhibition G-protein G-protein 5-HT_Receptor->G-protein Activation Second_Messenger Second Messenger Cascades G-protein->Second_Messenger BDNF Increased BDNF Expression Second_Messenger->BDNF Neuronal_Plasticity Enhanced Neuronal Plasticity & Survival BDNF->Neuronal_Plasticity

SSRI Signaling Pathway

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Serial Dilutions of Test Compounds Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubation Prepare_Membranes Prepare Cell Membranes with Transporters Prepare_Membranes->Incubation Prepare_Radioligand Prepare Radioligand Solution Prepare_Radioligand->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Measure Radioactivity with Scintillation Counter Washing->Scintillation_Counting Calculate_IC50 Calculate IC₅₀ from Competition Curves Scintillation_Counting->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Comparative Efficacy Analysis: Aryloxy-propylamine Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of the in vitro and in vivo efficacy of aryloxy-propylamine derivatives, a class of compounds with significant activity on the central nervous system. Due to the absence of publicly available efficacy data for the specific chemical intermediate 3-(3-Fluorophenoxy)propylamine , this document will use Fluoxetine , a structurally related and extensively studied Selective Serotonin Reuptake Inhibitor (SSRI), as a representative compound. Its performance will be compared with Sertraline , another leading SSRI, to provide a relevant and data-supported framework for researchers. The guide includes quantitative comparisons of receptor binding affinity, behavioral effects in established animal models, detailed experimental protocols, and visualizations of the underlying mechanism of action.

Introduction to Aryloxy-propylamine Derivatives

The aryloxy-propylamine scaffold is a cornerstone in the development of pharmaceuticals targeting the central nervous system. Compounds based on this structure are integral to many antidepressant and anxiolytic drugs. Their primary mechanism of action often involves the modulation of monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their availability, which is believed to be the basis of their therapeutic effects.

Fluoxetine and Sertraline are prominent examples of this class, both functioning as potent and selective inhibitors of SERT. Their widespread clinical use and extensive body of preclinical data make them ideal candidates for a comparative efficacy study.

Mechanism of Action: Serotonin Reuptake Inhibition

Fluoxetine and Sertraline exert their therapeutic effects by binding to the serotonin transporter (SERT) on the presynaptic neuron. This binding action blocks the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration of serotonin available to bind with postsynaptic receptors. This enhanced serotonergic signaling is associated with the antidepressant and anxiolytic effects of the drugs.

Mechanism of Action for SSRIs cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Serotonin (5-HT) Vesicles serotonin Serotonin (5-HT) vesicle->serotonin Release sert SERT Transporter serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding signal Postsynaptic Signal receptor->signal Activation ssri Fluoxetine / Sertraline ssri->sert Inhibition

Figure 1. Simplified signaling pathway for SSRIs.

In Vitro Efficacy: Receptor Binding Affinity

The primary measure of in vitro efficacy for Fluoxetine and Sertraline is their binding affinity to the human serotonin transporter (hSERT). This is typically determined through competitive radioligand binding assays, which measure the concentration of the drug required to displace a specific radiolabeled ligand from the transporter. The inhibitor constant (Ki) is a measure of this affinity, with lower values indicating higher potency.

CompoundTargetRadiolabeled LigandKi (nM)
Fluoxetine hSERT[³H]Paroxetine~1.0 - 4.0
Sertraline hSERT[³H]Paroxetine~0.2 - 0.5

Note: Ki values can vary between studies based on assay conditions and tissue preparation.

Data Interpretation: The data indicates that both compounds are potent inhibitors of the serotonin transporter. Sertraline generally demonstrates a higher binding affinity (lower Ki value) for hSERT compared to Fluoxetine in in vitro assays.[1]

In Vivo Efficacy: Rodent Behavioral Models

The Forced Swim Test (FST) is a standard preclinical model used to evaluate the antidepressant potential of new compounds.[2][3] In this test, rodents are placed in an inescapable cylinder of water. After initial escape-oriented behaviors, they adopt an immobile posture. A reduction in the duration of immobility is predictive of antidepressant efficacy. Studies show that SSRIs like Fluoxetine and Sertraline decrease immobility by characteristically increasing active swimming behavior.[4]

Treatment GroupDose (mg/kg)Primary Behavioral EffectOutcome vs. Vehicle
Vehicle (Saline) N/AImmobilityBaseline
Fluoxetine 10-20Increased SwimmingDecreased Immobility
Sertraline 10-20Increased SwimmingDecreased Immobility

Data Interpretation: Both Fluoxetine and Sertraline demonstrate antidepressant-like effects in the FST by significantly reducing immobility time compared to vehicle-treated controls.[4][5][6] The characteristic increase in swimming, as opposed to climbing, is a behavioral signature associated with compounds that act on the serotonin system.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited.

In Vitro: SERT Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human serotonin transporter (hSERT).

1. Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing hSERT.

  • Radioligand: [³H]-Citalopram or [³H]-Paroxetine (~1 nM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Test Compounds: Fluoxetine, Sertraline (as standards), and unknown compounds, serially diluted.

  • Non-specific Control: A high concentration (e.g., 10 µM) of a known SERT inhibitor (e.g., Fluoxetine).

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), scintillation counter.

2. Procedure:

  • Preparation: Thaw hSERT membrane preparations on ice and dilute to a predetermined optimal protein concentration in Assay Buffer. Prepare serial dilutions of test compounds.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL radioligand + 50 µL Assay Buffer + 100 µL membrane preparation.

    • Non-specific Binding: 50 µL radioligand + 50 µL non-specific control + 100 µL membrane preparation.

    • Compound Wells: 50 µL radioligand + 50 µL of each test compound dilution + 100 µL membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[7]

  • Filtration: Terminate the incubation by rapidly filtering the plate contents through the glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve.

    • Determine the IC50 (concentration of compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vivo: Mouse Forced Swim Test (FST)

This protocol describes the FST for assessing antidepressant-like activity in mice.

1. Materials:

  • Animals: Male mice (e.g., C57BL/6 or Swiss Webster), singly housed.

  • Apparatus: Transparent Plexiglas cylinders (20 cm diameter, 30-50 cm height).

  • Water: Fill cylinders to a depth of 15 cm with water at 24-25°C. The depth should prevent the mouse's tail or feet from touching the bottom.[2][8]

  • Test Compounds: Fluoxetine (10-20 mg/kg), Sertraline (10-20 mg/kg), or vehicle (e.g., saline with 0.1% Tween 80), administered via intraperitoneal (i.p.) injection.

  • Recording: Video camera positioned to capture a side view of the cylinder.

2. Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle at specified times before the test (e.g., 60, 30, and 15 minutes prior, or a single injection 30-60 minutes prior, depending on the study design).

  • Test Session:

    • Gently place one mouse into a cylinder of water.

    • Record the session for a total of 6 minutes.[3]

    • After 6 minutes, remove the mouse, dry it with a towel, and place it in a temporary heated cage before returning it to its home cage.[8]

    • The water should be changed between animals.[9]

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, scores the video recording.

    • The last 4 minutes (from minute 2 to minute 6) of the test are typically scored.[10]

    • Immobility: The duration of time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

    • Swimming: The duration of time the mouse spends making active swimming motions, moving around the cylinder.

    • Climbing: The duration of time the mouse spends making active climbing and scratching motions against the cylinder wall.

  • Data Analysis: Compare the mean duration of immobility, swimming, and climbing across all treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Experimental and Drug Discovery Workflow

The development of novel aryloxy-propylamine derivatives follows a structured pipeline from initial screening to preclinical validation.

cluster_0 In Vitro Screening cluster_1 In Vivo Validation a Compound Library (Aryloxy-propylamines) b Primary Screen: Radioligand Binding Assay (hSERT) a->b c Identify 'Hits' (High-Affinity Binders, e.g., Ki < 50 nM) b->c d Secondary Screen: Selectivity Panel (hNET, hDAT, etc.) c->d e Select Lead Compounds (Potent & Selective) d->e Transition to In Vivo f Behavioral Model: Forced Swim Test (FST) e->f g Assess Efficacy (Reduced Immobility) f->g h Further Preclinical Studies (PK/PD, Toxicology) g->h

Figure 2. Drug discovery workflow from in vitro screening to in vivo validation.

Conclusion

While direct efficacy data for this compound is unavailable, the analysis of structurally related compounds, Fluoxetine and Sertraline, provides a robust framework for understanding the potential activity of this chemical class. Both compounds demonstrate high in vitro affinity for the serotonin transporter and produce clear antidepressant-like effects in in vivo behavioral models. Sertraline exhibits higher in vitro potency, though both are effective in vivo. The detailed protocols and workflows provided in this guide offer a standardized approach for researchers aiming to evaluate novel aryloxy-propylamine derivatives in a preclinical setting.

References

Comparative Analysis of Synthetic Routes Utilizing 3-Phenoxypropylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

The data presented here is synthesized from various patented methods and research articles, offering insights into alternative reagents, reaction conditions, and their impact on reaction outcomes. This information is intended to assist researchers in optimizing synthetic pathways and making informed decisions on precursor selection.

Comparative Synthetic Data

The following table summarizes key quantitative data from different synthetic approaches to produce N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine, a key intermediate in the synthesis of duloxetine. These examples utilize precursors structurally similar to 3-(3-Fluorophenoxy)propylamine and highlight the variations in reaction parameters and their effects.

PrecursorReagent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
(RS)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamineSodium Hydride (NaH)Polar aprotic solventNot specifiedNot specifiedNot specified[1]
(RS)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamineSodamide, Potassium amide, or Potassium bis(trimethylsilyl)amideAprotic polar organic solventNot specifiedNot specifiedNot specified[1]
N-methyl-3-phenyl-3-hydroxy propylaminePotassium Hydroxide (KOH)Toluene1001272
N-methyl-3-phenyl-3-hydroxy propylamineSodium Hydroxide (NaOH)N,N-Dimethylacetamide (DMAc)95890
N-methyl-3-phenyl-3-hydroxy propylamineSodium Hydroxide (NaOH)Dimethyl sulfoxide (DMSO)95883.5

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative data table. These protocols provide a basis for understanding the reaction setups and conditions.

Protocol 1: Synthesis using Sodium Hydride (General)

A common method for the synthesis of aryloxy-propylamine derivatives involves the condensation of a hydroxy-propylamine precursor with a halo-aromatic compound. In a typical procedure, the hydroxy-propylamine is dissolved in a polar aprotic solvent, and a strong base such as sodium hydride is added to form the alkoxide. The halo-aromatic compound is then added, and the reaction mixture is stirred, often with heating, to facilitate the nucleophilic aromatic substitution. The use of sodium hydride is noted to be hazardous due to its pyrophoric nature and violent reaction with water[1].

Protocol 2: Synthesis using Alternative Bases (Safer Approach)

To mitigate the risks associated with sodium hydride, alternative bases have been investigated. A process described for the synthesis of a duloxetine intermediate involves the reaction of (RS)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine with 1-fluoronaphthalene in an aprotic polar organic solvent in the presence of a base such as sodamide, potassium amide, or potassium bis(trimethylsilyl)amide[1]. This method aims to provide a safer and more convenient condensation reaction[1].

Protocol 3: Chemoenzymatic Synthesis

An alternative approach involves the use of enzymes to achieve high enantioselectivity. For the synthesis of duloxetine, a chemoenzymatic method has been reported that utilizes a lipase-mediated resolution of 3-hydroxy-3-(2-thienyl)propanenitrile. This process can also involve an enantioconvergent synthesis via a Mitsunobu reaction, offering a different pathway to the desired chiral intermediate.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies discussed.

cluster_0 General Synthesis of Aryloxy-propylamines Hydroxy-propylamine Hydroxy-propylamine Reaction Reaction Hydroxy-propylamine->Reaction Halo-aromatic Halo-aromatic Halo-aromatic->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Aryloxy-propylamine Aryloxy-propylamine Reaction->Aryloxy-propylamine

Caption: General reaction scheme for the synthesis of aryloxy-propylamines.

cluster_1 Decision Workflow for Base Selection Start Start Assess_Safety Assess Safety Requirements Start->Assess_Safety High_Hazard High Hazard Acceptable? Assess_Safety->High_Hazard Use_NaH Use Sodium Hydride High_Hazard->Use_NaH Yes Use_Alternative Use Alternative Base (e.g., Sodamide, KHMDS) High_Hazard->Use_Alternative No End End Use_NaH->End Use_Alternative->End

Caption: Decision workflow for selecting a base in the synthesis.

References

Benchmarking Fluoxetine: A Comparative Analysis Against Standard-of-Care Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals evaluating the pharmacological profile of Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), against the standard-of-care compounds Sertraline (SSRI) and Duloxetine (a serotonin-norepinephrine reuptake inhibitor).

This guide provides a detailed comparison of the binding affinities and functional potencies of these compounds at the primary monoamine transporters. It also includes standardized experimental protocols for key in vitro assays and visual representations of the relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Comparative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki) and/or inhibition potencies (IC50) of Fluoxetine, Sertraline, and Duloxetine for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These values are critical for understanding the selectivity and potential clinical effects of each compound.

CompoundTargetParameterValue (nM)
Fluoxetine SERTKi0.8
NETKi130
DATKi2000
Sertraline SERTKi0.26
NETKi25
DATKi25
Duloxetine SERTKi0.7
NETKi7.5
DATKi380

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established in vitro assays for assessing monoamine reuptake transporter inhibition.

Radioligand Binding Assay for SERT, NET, and DAT

This assay determines the binding affinity (Ki) of a test compound to the monoamine transporters.

Materials:

  • Cell membranes prepared from cells expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT.

  • Test compounds (Fluoxetine, Sertraline, Duloxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in assay buffer. Dilute the radioligand in assay buffer to a final concentration at or near its Kd.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).

    • Test Compound: Cell membranes, radioligand, and the desired concentration of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Reuptake Inhibition Assay

This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of a neurotransmitter into cells.

Materials:

  • Cell line expressing the human transporter of interest (SERT, NET, or DAT), e.g., HEK293 cells.

  • Radiolabeled neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).

  • Test compounds (Fluoxetine, Sertraline, Duloxetine).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • 96-well cell culture plates.

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to form a confluent monolayer.

  • Compound Pre-incubation: On the day of the assay, wash the cells with assay buffer. Add the desired concentrations of the test compounds or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short, defined period (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular radioactivity.

  • Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of uptake for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value using non-linear regression.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow for the radioligand binding assay.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicle Serotonin_in Serotonin Serotonin_vesicle->Serotonin_in Release Serotonin_in->SERT Reuptake Serotonin_out Serotonin Serotonin_in->Serotonin_out Receptor 5-HT Receptor Serotonin_out->Receptor Signaling Downstream Signaling Receptor->Signaling Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition

Caption: Serotonin signaling pathway and the inhibitory action of Fluoxetine.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NET NET NE_vesicle Norepinephrine Vesicle NE_in Norepinephrine NE_vesicle->NE_in Release NE_in->NET Reuptake NE_out Norepinephrine NE_in->NE_out Adrenergic_Receptor Adrenergic Receptor NE_out->Adrenergic_Receptor Signaling Downstream Signaling Adrenergic_Receptor->Signaling Duloxetine Duloxetine Duloxetine->NET Inhibition start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prep_reagents assay_setup Assay Setup (Total, Non-specific, & Test Compound Wells) prep_reagents->assay_setup incubation Incubation (Equilibrium Binding) assay_setup->incubation filtration Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 & Ki) counting->analysis end End analysis->end

Assessing the Selectivity of 3-(3-Fluorophenoxy)propylamine: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Therefore, this document serves as a predictive and methodological resource. It outlines the standard experimental procedures used to characterize the selectivity of CNS-active compounds and presents a comparative analysis of established agents with structural similarities or related mechanisms of action. The provided data on comparator compounds offers a benchmark for the potential pharmacological profile of 3-(3-Fluorophenoxy)propylamine and other novel phenoxypropylamine derivatives.

Comparative Selectivity of CNS-Active Agents

The selectivity of a CNS-active agent is a critical determinant of its therapeutic efficacy and side-effect profile. For compounds targeting monoaminergic systems, selectivity is typically assessed by determining the binding affinity (Ki) for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of three well-established monoamine reuptake inhibitors: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI); Nisoxetine, a selective norepinephrine reuptake inhibitor (SNRI); and Reboxetine, another SNRI.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Primary Selectivity
Fluoxetine 1.1 - 1.4--SERT
Nisoxetine 1580.46505NET
Reboxetine >1000Potent>1000NET

Note: Specific Ki values can vary slightly between different studies and experimental conditions.

Experimental Protocols

To determine the selectivity profile of a novel compound like this compound, two primary in vitro assays are employed: radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for SERT, NET, and DAT.

Materials:

  • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).

  • Test compound (e.g., this compound).

  • Reference compounds (e.g., Fluoxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: A high concentration of a known inhibitor, radioligand, and membrane preparation.

    • Test Compound: Dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Dry the filter mat, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Serial Dilutions of Test Compound Plate Add Reagents, Radioligand, and Membranes to 96-well Plate Reagents->Plate Membranes Prepare Cell Membranes Expressing Transporter Membranes->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity Wash->Count Analyze Calculate IC50 and Ki Values Count->Analyze G cluster_setup Setup cluster_experiment Experiment cluster_measurement Measurement & Analysis Plating Plate Cells Expressing Transporter Adherence Allow Cells to Adhere Plating->Adherence Compound Add Test Compound Adherence->Compound Substrate Add Fluorescent Substrate Compound->Substrate Read Measure Fluorescence Kinetically Substrate->Read Analysis Calculate IC50 Value Read->Analysis

References

Safety Operating Guide

Proper Disposal of 3-(3-Fluorophenoxy)propylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(3-Fluorophenoxy)propylamine, a chemical intermediate used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Waste Classification

Before disposal, it is critical to characterize the waste containing this compound. Based on available Safety Data Sheets (SDS) for this compound and structurally similar amines, it should be handled as hazardous waste. The primary hazards include potential toxicity, skin and eye irritation, and potential harm to aquatic life.

Hazardous Characteristics Summary

CharacteristicEvaluationEPA Waste Code (if applicable)
Ignitability Based on available data for similar compounds, it is not expected to have a low flashpoint. However, it should be kept away from ignition sources.D001 (If flash point < 60°C)
Corrosivity Amines can be corrosive. The pH of the waste solution should be tested.D002 (If pH ≤ 2 or ≥ 12.5)
Reactivity Not expected to be reactive under normal conditions. Avoid contact with strong oxidizing agents and strong acids.D003 (If reactive)
Toxicity Harmful if swallowed or in contact with skin. Considered harmful to aquatic life.[1][2] A Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if it meets the toxicity characteristic.D004-D043 (If leaches specific toxic constituents)

Step-by-Step Disposal Protocol

Adherence to the following steps is mandatory for the safe disposal of this compound and its contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE before handling the chemical or its waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side shields or a face shield

  • A laboratory coat

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Do not mix this waste with other waste streams, especially acidic or oxidizing waste.

Step 3: Waste Containerization and Labeling

  • Use a compatible, leak-proof container with a secure lid.

  • The container must be clearly labeled with the words "HAZARDOUS WASTE".

  • The label must also include:

    • The full chemical name: "this compound"

    • The concentration or percentage of the chemical in the waste.

    • An indication of the associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • The storage area should be secure, well-ventilated, and away from sources of ignition.

Step 5: Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[3]

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Is it a listed hazardous waste? ppe->classify char_eval Evaluate Hazardous Characteristics: Ignitability, Corrosivity, Reactivity, Toxicity classify->char_eval No segregate Segregate from Incompatible Wastes classify->segregate Yes non_haz Manage as Non-Hazardous Waste (Consult EHS) char_eval->non_haz None Apply char_eval->segregate One or More Apply containerize Containerize in a Labeled, Compatible Container segregate->containerize label Label as 'HAZARDOUS WASTE' with Chemical Name and Hazards containerize->label store Store in Designated Satellite Accumulation Area label->store dispose Arrange for Disposal via EHS or Licensed Contractor store->dispose

Caption: Disposal decision workflow for this compound.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific safety and disposal protocols and comply with all local, state, and federal regulations. Always refer to the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.

References

Personal protective equipment for handling 3-(3-Fluorophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the proper handling and disposal of 3-(3-Fluorophenoxy)propylamine (CAS No. 116753-49-2). Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Due to the identified hazards, the following personal protective equipment is mandatory when handling this compound.

Protection Type Specific PPE Requirement Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[2]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat must be worn and fully buttoned.[2]Prevents skin contact which can cause irritation.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]Minimizes inhalation of vapors that may cause respiratory tract irritation.
Footwear Closed-toe shoes.[4]Protects feet from potential spills.

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound. Note that some values are predicted and should be used as a guideline.

Property Value Source
CAS Number 116753-49-2[1][5]
Molecular Formula C9H12FNO[5][6]
Molecular Weight 169.2 g/mol [1][6][7]
Boiling Point (Predicted) 245.2 ± 20.0 °C[6][8]
Density (Predicted) 1.096 ± 0.06 g/cm³[6][8]
Storage Temperature 0-8 °C[1]

Step-by-Step Handling and a Experimental Protocol

Preparation and Handling
  • Pre-Handling Check: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all required PPE is available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure. Use a non-sparking spatula and appropriate glassware.

  • Solution Preparation: When preparing solutions, slowly add the amine to the solvent to avoid splashing.

  • Reaction Setup: Ensure all reaction vessels are securely clamped and that any potential for pressure buildup is mitigated with appropriate venting.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces and equipment.

Experimental Protocol: General Amidation Reaction

This protocol provides a general methodology for an amidation reaction involving this compound.

  • Reagent Preparation: In a chemical fume hood, dissolve 1 equivalent of a carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane, DMF).

  • Activation: Add 1.1 equivalents of a coupling agent (e.g., HATU, HOBt/EDC) and 2.2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine) to the carboxylic acid solution. Stir for 15 minutes at room temperature.

  • Amine Addition: Slowly add 1 equivalent of this compound to the activated carboxylic acid mixture.

  • Reaction Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Spill, First Aid, and Disposal Procedures

Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (including contaminated PPE and absorbent materials) in a clearly labeled, sealed container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Workflow and Safety Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials handle_weigh Weigh and Transfer in Fume Hood prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware & Surfaces handle_react->cleanup_decontaminate emergency_spill Spill Response Protocol handle_react->emergency_spill emergency_first_aid First Aid Procedures handle_react->emergency_first_aid cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Professional Disposal cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.